1-Benzyl-4-chloropiperidine hydrochloride
Description
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Properties
IUPAC Name |
1-benzyl-4-chloropiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKKMIMUBHLTNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Cl)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176348 | |
| Record name | 1-Benzyl-4-chloropiperidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21937-57-5 | |
| Record name | Piperidine, 4-chloro-1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21937-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-chloropiperidinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021937575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-4-chloropiperidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-chloropiperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.593 | |
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Foundational & Exploratory
1-Benzyl-4-chloropiperidine Hydrochloride (CAS 21937-57-5): A Comprehensive Technical Guide on Synthesis, Mechanisms, and Pharmaceutical Applications
Executive Summary & Structural Rationale
1-Benzyl-4-chloropiperidine hydrochloride (CAS 21937-57-5) is a highly versatile electrophilic scaffold utilized extensively in the pharmaceutical industry for the synthesis of 4-substituted piperidines[1]. These piperidine derivatives are privileged structures found in a vast array of central nervous system (CNS) agents, antihistamines, and emerging antimalarial therapeutics[2].
As a Senior Application Scientist, it is critical to understand the causality behind the structural design of this molecule:
-
The N-Benzyl Group: Serves a dual purpose. First, it acts as a robust protecting group that prevents the secondary amine from undergoing unwanted intermolecular self-alkylation or polymerization during harsh chlorination or Grignard reactions[2]. Second, it can be quantitatively cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂) in later stages to reveal the free amine for further functionalization[2].
-
The 4-Chloro Substituent: Acts as an optimal leaving group for SN2 nucleophilic substitutions, allowing for the introduction of diverse nitrogen, oxygen, and carbon nucleophiles[1].
-
The Hydrochloride Salt: Formulating this compound as an HCl salt (rather than the free base, CAS 67848-71-9) protonates the piperidine nitrogen. This eliminates its nucleophilicity, dramatically enhances shelf-life stability, prevents autoxidation, and allows for easy purification via crystallization[3].
Physicochemical Profiling
Understanding the physical parameters of this compound is essential for accurate stoichiometric scaling and solvent selection during downstream synthesis.
Table 1: Physicochemical & Structural Properties
| Property | Value | Rationale / Significance |
| CAS Number | 21937-57-5 (HCl salt) | Standardized registry identifier for the protonated hydrochloride form[3]. |
| Molecular Formula | C₁₂H₁₆ClN·HCl (or C₁₂H₁₇Cl₂N) | Indicates the protonated nitrogen, ensuring salt stability. |
| Molecular Weight | 246.18 g/mol | Crucial for exact stoichiometric calculations during pilot scale-up[4]. |
| Stereochemistry | Achiral | Simplifies synthesis; no enantiomeric resolution is required at this stage. |
| Physical State | Solid (Crystalline) | Facilitates isolation and purification via simple filtration and ether precipitation. |
Mechanistic Synthesis & Scale-Up Protocols
The most efficient route to synthesize 1-benzyl-4-chloropiperidine hydrochloride is via the chlorination of 1-benzyl-4-hydroxypiperidine using thionyl chloride (SOCl₂)[1].
Causality of Reagent Choice: Thionyl chloride is selected over phosphorus pentachloride (PCl₅) because its byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—are gaseous. According to Le Chatelier's principle, the escape of these gases drives the reaction to completion and drastically simplifies the downstream workup, as no phosphorus-based aqueous emulsions are formed.
Protocol 1: Synthesis of 1-Benzyl-4-chloropiperidine Hydrochloride
Self-Validating System: The success of this protocol relies on strict moisture control. Water reacts violently with SOCl₂ to prematurely form HCl and SO₂, destroying the reagent before it can form the critical chlorosulfite intermediate.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, dissolve 1-benzyl-4-hydroxypiperidine in anhydrous dichloromethane (CH₂Cl₂)[1].
-
Temperature Control: Submerge the flask in an ice bath to bring the internal temperature to 0°C. Reasoning: The initial formation of the chlorosulfite intermediate is highly exothermic.
-
Addition: Add SOCl₂ dropwise over 30 minutes.
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to 40°C for 2-4 hours. The evolution of SO₂ gas indicates the SN2 displacement of the chlorosulfite group by the chloride ion.
-
Isolation: Cool the mixture to room temperature and add cold anhydrous diethyl ether. The non-polar ether dramatically lowers the solubility of the polar hydrochloride salt, forcing it to precipitate[1].
-
Filtration: Collect the white crystalline solid via a Büchner funnel and wash with additional diethyl ether to remove residual SOCl₂.
Synthesis workflow of 1-benzyl-4-chloropiperidine hydrochloride via chlorination.
Downstream Applications in Drug Discovery
The primary utility of CAS 21937-57-5 lies in its reactivity toward nucleophiles to generate complex pharmacophores. It is frequently reacted with amines to form 4-aminopiperidines (common in CNS drugs) or with complex phenols to form 4-aryloxypiperidines (utilized in novel antimalarial therapies)[1],[2].
Protocol 2: Synthesis of 4-Aryloxypiperidine Scaffolds (Antimalarial Precursors)
This protocol details the etherification of a complex alcohol/phenol with 1-benzyl-4-chloropiperidine[2].
Causality of Reagent Choice: Potassium carbonate (K₂CO₃) is utilized as a mild base. Stronger bases (like NaOH or KOtBu) would trigger an E2 elimination reaction on the secondary alkyl chloride, yielding an unwanted alkene. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent; it solvates the potassium cation but leaves the nucleophilic oxygen unsolvated and highly reactive, which is necessary to overcome the steric hindrance of the secondary carbon on the piperidine ring[2].
-
Solvation: Dissolve the target alcohol/phenol (e.g., (4-chlorophenyl)(pyridin-2-yl)methanol) and 1-benzyl-4-chloropiperidine in anhydrous DMF[2].
-
Base Addition: Add 4.0 equivalents of anhydrous K₂CO₃ to the reaction mass[2].
-
Reflux: Heat the mixture to reflux for approximately 20 hours. Monitor the SN2 progression via Thin Layer Chromatography (TLC) using pre-coated silica gel plates[2].
-
Workup: Quench the reaction with deionized water and extract the organic layer using ethyl acetate. Wash the organic layer with brine to remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under vacuum, and purify the crude product via flash column chromatography (hexane/ethyl acetate)[2].
Divergent nucleophilic substitution pathways for 1-benzyl-4-chloropiperidine.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized or procured 1-benzyl-4-chloropiperidine hydrochloride, rigorous analytical validation is required.
Table 2: Expected Analytical Signatures
| Analytical Technique | Target Signature / Metric | Diagnostic Significance |
| LC-MS (ESI+) | m/z = 210.1[M+H]⁺ | Confirms the molecular weight of the free base (C₁₂H₁₆ClN) after in-source desolvation of the HCl salt. |
| ¹H NMR (CDCl₃) | Singlet at ~3.5 ppm (2H) | Confirms the presence of the benzylic methylene (-CH₂-) protons. |
| ¹H NMR (CDCl₃) | Multiplet at ~4.0 - 4.2 ppm (1H) | Confirms the methine proton at the C4 position, shifted downfield due to the highly electronegative chlorine atom. |
| TLC (Silica Gel) | Single distinct spot | Validates purity (>95%) and the absence of unreacted 1-benzyl-4-hydroxypiperidine starting material. |
References
-
Title: Piperidine, 4-chloro-1-(phenylmethyl)-, hydrochloride (1:1) - CAS Common Chemistry Source: American Chemical Society (cas.org) URL: [Link]
-
Title: Synthesis, characterization and in vitro evaluation of novel enantiomerically-pure sulphonamide antimalarials Source: Nanyang Technological University (ntu.edu.sg) URL: [Link]
-
Title: 1-Benzyl-4-chloropiperidine hydrochloride - Inxight Drugs Source: National Center for Advancing Translational Sciences (ncats.io) URL: [Link]
Sources
The Molecular Architecture and Synthetic Utility of 1-Benzyl-4-chloropiperidine Hydrochloride: A Technical Guide for Drug Development
As a Senior Application Scientist navigating the complexities of medicinal chemistry, I frequently encounter chemical scaffolds that serve as the foundational architecture for complex active pharmaceutical ingredients (APIs). 1-Benzyl-4-chloropiperidine hydrochloride is one such pivotal intermediate.
This whitepaper deconstructs the molecular structure, reactivity profile, and application of this compound. By moving beyond basic descriptions, we will explore the causality behind its synthetic behavior and provide self-validating protocols for its utilization in developing neuroactive and antihistamine therapeutics.
Core Physicochemical & Structural Profile
To effectively utilize any intermediate, one must first understand its baseline physicochemical parameters. 1-Benzyl-4-chloropiperidine is predominantly utilized as a hydrochloride salt due to its enhanced stability against oxidative degradation and superior solubility in aqueous and polar organic media[1].
Quantitative Data Summary
| Property | Value (Hydrochloride Salt) | Value (Free Base) |
| CAS Registry Number | 21937-57-5 | 67848-71-9 |
| Molecular Formula | C₁₂H₁₆ClN·HCl | C₁₂H₁₆ClN |
| Molecular Weight | 246.18 g/mol | 209.72 g/mol |
| Appearance | White to off-white crystalline solid | Colorless to pale yellow oil |
| Topological Polar Surface Area | 3.2 Ų | 3.2 Ų |
| Solubility | Soluble in H₂O, Methanol, DMSO | Soluble in DCM, EtOAc, Hexane |
Structural Causality
The architectural brilliance of this molecule lies in its dual-functional nature:
-
The N-Benzyl Protecting Group: The benzyl moiety at the N-1 position acts as a robust protecting group. Causality: It prevents unwanted N-alkylation or oxidation of the secondary amine during downstream harsh reactions. It is stable under a wide range of basic and nucleophilic conditions but can be selectively cleaved via palladium-catalyzed hydrogenolysis once the target 4-substituted piperidine is formed[2].
-
The C-4 Chlorine Atom: The electronegativity of the chlorine atom creates a highly electron-deficient (electrophilic) carbon center at the 4-position. This makes it an ideal substrate for bimolecular nucleophilic substitution (S_N2) reactions[2].
Mechanistic Insights: Reactivity & Nucleophilic Substitution
The primary mechanism of action for 1-Benzyl-4-chloropiperidine in organic synthesis is its role as an electrophile. When exposed to nucleophiles (such as amines, alkoxides, or thiolates) in the presence of a mild base, the compound undergoes an S_N2 displacement[2][3].
Causality of Base Selection: A base, such as anhydrous potassium carbonate (K₂CO₃) or triethylamine, is strictly required to neutralize the HCl generated during the substitution, thereby preventing the protonation of the incoming nucleophile, which would otherwise quench the reaction[4].
S_N2 Nucleophilic Substitution Mechanism at the C-4 Position.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the synthesis of 1-Benzyl-4-chloropiperidine hydrochloride from 1-Benzyl-4-hydroxypiperidine must be treated as a self-validating system, incorporating strict in-process controls.
Protocol: Synthesis of 1-Benzyl-4-chloropiperidine Hydrochloride
Objective: Conversion of the C-4 hydroxyl group to a chloride using thionyl chloride (SOCl₂)[1].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 1-Benzyl-4-hydroxypiperidine in anhydrous dichloromethane (DCM) under a continuous nitrogen purge.
-
Causality: Anhydrous conditions are critical. Any ambient moisture will prematurely hydrolyze the SOCl₂, generating HCl and SO₂ gases before the reagent can react with the substrate, drastically reducing the yield.
-
-
Reagent Addition: Cool the reaction vessel to 0°C using an ice-water bath. Add 1.5 equivalents of SOCl₂ dropwise over 30 minutes.
-
Causality: The chlorination is highly exothermic. Strict temperature control prevents the thermal elimination of the hydroxyl group, which would undesirably yield 1-benzyl-1,2,3,6-tetrahydropyridine (an alkene byproduct).
-
-
Reflux & In-Process Control: Gradually warm the mixture to room temperature, then heat to reflux (approx. 40°C) for 3 hours.
-
Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) or GC-MS. The reaction is deemed complete when the starting material peak entirely disappears.
-
-
Workup & Crystallization: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. Dissolve the crude residue in a minimal amount of absolute ethanol, then add diethyl ether dropwise until the solution becomes turbid.
-
Causality: Diethyl ether acts as an anti-solvent. Because the hydrochloride salt is highly polar, it precipitates out of the ether mixture, leaving non-polar organic impurities dissolved in the supernatant. Filter and dry under a vacuum to obtain pure white crystals.
-
Synthetic workflow from 1-Benzyl-4-piperidone to functionalized APIs.
Analytical Characterization (E-E-A-T)
Validating the structural integrity of 1-Benzyl-4-chloropiperidine requires a multi-modal analytical approach[1]:
-
Nuclear Magnetic Resonance (¹H NMR): The diagnostic signal is the proton at the C-4 position. Due to the strong deshielding effect of the electronegative chlorine atom, this proton typically shifts downfield, appearing as a multiplet around 4.0 – 4.5 ppm . The benzylic protons (CH₂) appear as a distinct singlet near 3.5 ppm , confirming the integrity of the protecting group.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will reveal a distinct isotopic signature. Because chlorine exists naturally as two stable isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio, the molecular ion peak [M+H]⁺ at m/z 210 will be accompanied by an [M+2+H]⁺ peak at m/z 212 with approximately 33% of the intensity of the parent peak.
Applications in Drug Development
The 1-benzylpiperidine scaffold is not merely a structural placeholder; it is a recognized pharmacophore in medicinal chemistry[2][5].
-
Acetylcholinesterase (AChE) Inhibitors: The compound is a critical precursor for synthesizing potent AChE inhibitors used in the management of Alzheimer's disease. The 1-benzylpiperidine moiety exhibits a high binding affinity for the catalytic active site of the acetylcholinesterase enzyme. The C-4 chlorine provides the exact reactive site needed to append complex indanone or heteroaryl groups[2].
-
Antipsychotics (D₂ Receptor Antagonists): Nucleophilic displacement of the chloride allows for the attachment of various aryl groups, creating analogs of haloperidol and other butyrophenone antipsychotics. These derivatives are heavily utilized in targeting the Dopamine D₂ receptor for the treatment of schizophrenia[2][5].
-
Antihistamines: The piperidine ring is a core structural element in many second-generation H₁-receptor antagonists (e.g., Loratadine analogs). 1-Benzyl-4-chloropiperidine allows chemists to rapidly build libraries of piperidine-based antihistamines via modular S_N2 substitutions[6].
References
- BenchChem Technical Support Team. 1-Benzyl-4-chloropiperidine | 67848-71-9 | Benchchem: An In-Depth Technical Guide. BenchChem.
- GuideChem. N-BENZYL-4-CHLORO-PIPERIDINE 67848-71-9 wiki. GuideChem.
- National Institutes of Health (NIH).
- Nanyang Technological University (NTU). Synthesis, characterization and in vitro evaluation of novel enantiomerically-pure sulphonamide antimalarials. DR-NTU.
Sources
- 1. 1-Benzyl-4-chloropiperidine | 67848-71-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A 5+1 Protic Acid-Assisted aza-Pummerer Approach for Synthesis of 4-Chloropiperidines From Homoallylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. guidechem.com [guidechem.com]
- 6. medkem.com [medkem.com]
Spectroscopic Characterization of 1-Benzyl-4-chloropiperidine Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Benzyl-4-chloropiperidine hydrochloride (C₁₂H₁₆ClN·HCl), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of a complete, publicly available experimental dataset, this guide integrates predicted data, information from closely related analogs, and established spectroscopic principles to provide a robust analytical framework.
Introduction: The Importance of Structural Elucidation
1-Benzyl-4-chloropiperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, making the precise structural confirmation of its derivatives a critical step in drug discovery and development. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of molecular structure, purity, and conformation. This guide will delve into the expected spectral features of the title compound, explaining the underlying principles and providing practical insights for its analysis.
Molecular Structure and Key Features
A foundational understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of 1-Benzyl-4-chloropiperidine hydrochloride comprises a piperidine ring N-substituted with a benzyl group and a chlorine atom at the C4 position. As a hydrochloride salt, the piperidine nitrogen is protonated, forming a piperidinium cation with a chloride counter-ion.
Molecular Formula: C₁₂H₁₇Cl₂N[1]
Molecular Weight: 246.18 g/mol [1]
Caption: Molecular structure of 1-Benzyl-4-chloropiperidine hydrochloride.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. For 1-Benzyl-4-chloropiperidine hydrochloride, electrospray ionization (ESI) is the preferred method due to the compound's salt nature.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample solution into the ESI source. The analysis is typically performed in positive ion mode, which will detect the protonated molecule of the free base, [M+H]⁺.
Data Interpretation
The ESI mass spectrum is expected to show a base peak corresponding to the protonated free base, 1-Benzyl-4-chloropiperidine. The hydrochloride salt will dissociate in solution, and the cationic species will be detected.
| Property | Value | Source |
| Molecular Formula (Free Base) | C₁₂H₁₆ClN | [2] |
| Molecular Weight (Free Base) | 209.72 g/mol | [2] |
| Expected [M+H]⁺ (Monoisotopic) | 210.10 | Predicted |
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural confirmation. The fragmentation of N-benzylpiperidines is well-documented and often involves the formation of a stable tropylium ion.[3]
Predicted Fragmentation Data for 1-Benzyl-4-chloropiperidine:
| m/z | Proposed Fragment |
| 209 | Molecular Ion Peak (of the free base) |
| 174 | Loss of a chlorine radical |
| 91 | Tropylium ion (C₇H₇⁺) |
Source: BenchChem Technical Support Team[4]
Caption: Predicted MS fragmentation pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Benzyl-4-chloropiperidine hydrochloride will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Analysis: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Data Interpretation
The presence of the protonated amine (piperidinium ion) will be a key feature in the IR spectrum.
Predicted Infrared Spectroscopy Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-2700 | N⁺-H stretch | Piperidinium ion |
| ~3100-3000 | C-H stretch | Aromatic (benzyl) |
| ~2950-2850 | C-H stretch | Aliphatic (piperidine) |
| ~1600, 1495, 1450 | C=C stretch | Aromatic ring |
| ~750-700 | C-H out-of-plane bend | Monosubstituted benzene |
| ~700-600 | C-Cl stretch | Chloroalkane |
Note: The N⁺-H stretching vibrations in amine salts are often broad and can appear as a series of bands in the 3000-2700 cm⁻¹ region.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Acquire ¹H and ¹³C{¹H} NMR spectra. Further 2D NMR experiments like COSY and HSQC can be performed for more detailed assignments.
Predicted ¹H NMR Data
The proton NMR spectrum will show distinct signals for the aromatic protons of the benzyl group and the aliphatic protons of the piperidine ring. Due to the protonation of the nitrogen, the adjacent protons will be deshielded and appear at a higher chemical shift.
Predicted ¹H NMR (500 MHz, DMSO-d₆) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | N⁺-H |
| ~7.45 | m | 5H | Aromatic-H |
| ~4.3 | s | 2H | N-CH₂-Ph |
| ~4.0 | m | 1H | CH-Cl |
| ~3.5 | m | 2H | Piperidine H-2e, H-6e |
| ~3.1 | m | 2H | Piperidine H-2a, H-6a |
| ~2.4 | m | 2H | Piperidine H-3e, H-5e |
| ~2.1 | m | 2H | Piperidine H-3a, H-5a |
Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the conformational dynamics of the piperidine ring. A patent for a related synthesis provides some reference ¹H NMR data in DMSO for a similar structure.[7]
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR (125 MHz, DMSO-d₆) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~130-128 | Aromatic-C |
| ~129 | Aromatic-C (ipso) |
| ~60 | N-CH₂-Ph |
| ~58 | C4 (CH-Cl) |
| ~50 | C2, C6 |
| ~35 | C3, C5 |
Conclusion
References
-
Zins, E. L., et al. (2010). Hydride Transfer Reactions via Ion-Neutral Complex: Fragmentation of Protonated N-benzylpiperidines and Protonated N-benzylpiperazines in Mass Spectrometry. Journal of Mass Spectrometry, 45(5), 496-503. Available at: [Link]
-
Cabana, A., & Sandorfy, C. (1962). The Infrared Spectra and Phase Transitions of Solid Piperidinium Halides. Canadian Journal of Chemistry, 40(4), 615-625. Available at: [Link]
-
Sleeman, R., et al. (2007). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Analytical Toxicology, 31(8), 463-470. Available at: [Link]
-
García, H., et al. (2023). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 28(17), 6249. Available at: [Link]
- Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674-3679.
-
SpectraBase. (n.d.). N-Benzyl-N-(4-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. Wiley. Available at: [Link]
-
Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675. Available at: [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (2020).
-
Global Substance Registration System. (n.d.). 1-BENZYL-4-CHLOROPIPERIDINE HYDROCHLORIDE. U.S. Food and Drug Administration. Available at: [Link]
-
Global Substance Registration System. (n.d.). 1-BENZYL-4-CHLOROPIPERIDINE. U.S. Food and Drug Administration. Available at: [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
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An In-depth Technical Guide to the Biological Activity of Piperidine Derivatives
Introduction
The piperidine scaffold is a cornerstone of medicinal chemistry, frequently recognized as a "privileged structure" due to its widespread presence in a vast range of biologically active compounds and approved pharmaceuticals.[1] This six-membered nitrogen-containing heterocycle's conformational flexibility and capacity to form diverse molecular interactions make it a highly versatile and sought-after building block in the design of novel therapeutics.[1][2] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5]
This technical guide provides a comprehensive overview of the significant biological activities of piperidine derivatives for researchers, scientists, and drug development professionals. It delves into their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate the exploration and development of the next generation of piperidine-based therapeutics.
I. The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring, consisting of five methylene bridges and one amine group, is a recurring motif in numerous natural products, including alkaloids like piperine from black pepper, and synthetic drugs.[5][6] Its ubiquity in medicinal chemistry can be attributed to several key features:
-
Structural Flexibility: The piperidine ring can adopt various conformations (chair, boat, twist-boat), allowing it to adapt to the steric demands of diverse biological targets.[7]
-
Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This, along with the overall lipophilicity of the scaffold, allows for modulation of a compound's solubility, membrane permeability, and pharmacokinetic properties.[7]
-
Metabolic Stability: The piperidine motif is often metabolically stable, which can enhance a drug's half-life and overall efficacy.[7]
-
Synthetic Tractability: A wide array of synthetic methodologies exists for the construction and functionalization of the piperidine ring, making it an accessible scaffold for medicinal chemists.[3]
These advantageous properties have led to the incorporation of the piperidine nucleus into a multitude of approved drugs for various therapeutic areas.[8]
II. Anticancer Activity of Piperidine Derivatives
Piperidine moieties are integral components of numerous anticancer drugs and clinical candidates, exhibiting a wide range of mechanisms of action.[1][9] These mechanisms include the inhibition of crucial enzymes, modulation of key signaling pathways, induction of apoptosis, and disruption of the cell cycle.[4][6]
Mechanisms of Action in Oncology
Piperidine derivatives have been shown to exert their anticancer effects through various pathways:
-
Enzyme Inhibition: A significant strategy involves the inhibition of enzymes that are critical for cancer cell survival and proliferation. For instance, some piperidine derivatives act as inhibitors of IκB kinase (IKKβ), which is a key regulator of the NF-κB signaling pathway, often dysregulated in cancer.[4] Others have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest and apoptosis.[10]
-
Signaling Pathway Modulation: Piperidine-containing compounds can modulate critical signaling pathways that are frequently hyperactivated in cancer. The PI3K/Akt pathway, for example, is a common target, and its inhibition by piperidine derivatives can lead to reduced tumor progression.[2]
-
Induction of Apoptosis: Many piperidine derivatives induce programmed cell death (apoptosis) in cancer cells. This can be achieved by altering the expression of pro-apoptotic and anti-apoptotic proteins, such as increasing the level of BAX and decreasing the levels of BCL-2 and XIAP.[6]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. For example, certain piperidine compounds have been shown to cause G2/M phase cell cycle arrest.[10]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of several promising piperidine derivatives against a range of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of the potency of these compounds.[1]
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |
| Compound 17a | PC3 | Prostate | 0.81 | [1][6] |
| MGC803 | Gastric | 1.09 | [1] | |
| MCF-7 | Breast | 1.30 | [1] | |
| Pomalidomide (7) | Multiple Myeloma | Hematological | (FDA Approved) | [10] |
| Piperidine 8 | A549, MCF7, DU145, HeLa | Lung, Breast, Prostate, Cervical | 5.4 - 8.5 | [10] |
| Piperidine-dihydropyridine hybrids | A-549 | Lung Cancer | 15.94 - 48.04 | [2] |
| MCF-7 | Breast Cancer | 24.68 - 59.12 | [2] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[11]
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).[2]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 humidified atmosphere.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]
Causality Behind Experimental Choices:
-
Choice of Cell Lines: A panel of cancer cell lines representing different tumor types is used to assess the spectrum of activity of the derivative. Including both sensitive and resistant cell lines can provide insights into potential mechanisms of action and resistance.
-
Concentration Range: A wide range of concentrations is tested to generate a dose-response curve, which is essential for accurately determining the IC50 value.
-
Incubation Time: The incubation time (24-72 hours) is chosen to allow sufficient time for the compound to exert its cytotoxic effects, which may involve processes like apoptosis or cell cycle arrest that take time to manifest.
-
Controls: The inclusion of vehicle and positive controls is crucial for validating the assay. The vehicle control ensures that the solvent used to dissolve the compound does not have any intrinsic toxicity, while the positive control confirms that the assay is performing as expected.
Signaling Pathway Visualization
Caption: Mechanisms of anticancer activity of piperidine derivatives.
III. Antiviral and Antimicrobial Activities
The piperidine scaffold has been successfully incorporated into potent antiviral and antimicrobial agents.[12][13] These compounds can interfere with various stages of the pathogen's life cycle, from entry and replication to assembly and release.
Antiviral Activity
Piperidine derivatives have shown promise as inhibitors of various viruses.[14] For instance, certain derivatives have demonstrated potent inhibitory activity against the influenza virus by interfering with an early to middle stage of viral replication.[14] Others have been designed as anti-HIV agents, showing moderate to potent activities against wild-type HIV-1.[12]
Antimicrobial Activity
The emergence of antimicrobial resistance has spurred the search for new therapeutic agents, and piperidine derivatives have emerged as a promising class of compounds with both antibacterial and antifungal properties.[13][15] Their efficacy is often evaluated by measuring the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in a disc diffusion assay.[11] Some piperidin-4-one derivatives, for example, have exhibited significant bactericidal and fungicidal activities.[13]
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The disc diffusion method is a standard and straightforward technique for screening the antimicrobial activity of new compounds.[16]
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disc.
Step-by-Step Methodology:
-
Media Preparation and Inoculation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi. Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.
-
Disc Preparation and Application: Sterilize filter paper discs and impregnate them with a known concentration of the piperidine derivative dissolved in a suitable solvent. Allow the solvent to evaporate completely. Place the impregnated discs onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters (mm).[11]
-
Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the compound. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[11]
Visualization of Antimicrobial Screening Workflow
Caption: Workflow of the disc diffusion method for antimicrobial screening.
IV. Neuroprotective and CNS Activities
The piperidine scaffold is prominent in drugs targeting the central nervous system (CNS), including treatments for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as analgesics and antipsychotics.[2][17]
Role in Neurodegenerative Diseases
In the context of Alzheimer's disease, piperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[18] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is beneficial for cognitive function.[18] Donepezil, a widely used drug for Alzheimer's disease, is a notable example of a piperidine-containing AChE inhibitor.[3][17]
Quantitative Data for AChE Inhibition
The inhibitory potency of a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives against AChE is presented below, with lower IC50 values indicating greater potency.
| Compound ID | Substitution on Phenyl Ring | IC50 (µM) vs. AChE | Reference |
| 5a | 2-Cl | 0.09 ± 0.002 | [18] |
| 5b | 3-Cl | 0.63 ± 0.0002 | [18] |
| 5d | 2-F | 0.013 ± 0.0021 | [18] |
| Donepezil (Reference) | - | 0.6 ± 0.05 | [18] |
The data clearly indicates that substitutions on the phenyl ring significantly influence the inhibitory activity of these piperidine derivatives. Notably, compound 5d, with an ortho-fluorine substitution, demonstrated significantly higher potency than the established drug, Donepezil.[18]
Signaling Pathway of Acetylcholinesterase in Alzheimer's Disease
Caption: Role of AChE inhibitors in Alzheimer's disease.
V. Anti-inflammatory Activity
Piperidine derivatives have also demonstrated significant anti-inflammatory properties.[5][19] The mechanisms underlying these effects can be diverse, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[20] Some di- and triketopiperidine derivatives have been shown to possess distinct anti-inflammatory activity, with the introduction of cyclohexyl and allyl radicals potentially enhancing this effect.[19]
Conclusion
The piperidine nucleus is undeniably a privileged scaffold in drug discovery, contributing to a wide array of therapeutic agents with diverse biological activities.[2] This guide has provided an in-depth overview of the anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties of piperidine derivatives, supported by quantitative data and detailed experimental protocols. The versatility of the piperidine ring, coupled with its favorable physicochemical and pharmacokinetic properties, ensures that it will remain a cornerstone of medicinal chemistry for the foreseeable future. For researchers and drug development professionals, the continued exploration of novel piperidine derivatives holds immense promise for addressing unmet medical needs across various disease areas.
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The Strategic Role of 1-Benzyl-4-chloropiperidine Hydrochloride in Medicinal Chemistry: A Technical Whitepaper on Scaffold Derivatization
Executive Summary
In modern medicinal chemistry, the piperidine ring is recognized as a quintessential "privileged scaffold," appearing in a vast array of FDA-approved therapeutics targeting the central nervous system (CNS), GPCRs, and infectious diseases[1]. As a Senior Application Scientist, I frequently rely on 1-Benzyl-4-chloropiperidine hydrochloride as a foundational building block for hit-to-lead optimization.
This compound offers a highly strategic dual-functionality: a reactive electrophilic center at the C4 position for introducing pharmacophores via nucleophilic substitution, and a stable, lipophilic N-benzyl protecting group that prevents unwanted side reactions at the secondary amine[1]. This whitepaper delves into the structural rationale, mechanistic reactivity, and self-validating protocols required to successfully leverage this intermediate in drug discovery pipelines.
Structural Rationale and Physicochemical Profiling
The choice between the free base and the hydrochloride salt of 1-benzyl-4-chloropiperidine is a critical first step in synthetic planning. While the free base (CAS: 67848-71-9) is a versatile liquid, the hydrochloride salt (CAS: 21937-57-5) is overwhelmingly preferred in rigorous laboratory settings[1].
The causality behind this preference lies in stability. Secondary and tertiary alkyl chlorides can undergo slow auto-quaternization or polymerization upon prolonged storage. The protonation of the piperidine nitrogen in the hydrochloride salt significantly reduces the electron density across the ring via inductive effects, thereby stabilizing the C-Cl bond and extending the reagent's shelf life[1]. During active synthesis, the free base is generated in situ using mild inorganic bases.
Table 1: Core Physicochemical and Structural Data
| Property | Description / Value |
| Chemical Name | 1-Benzyl-4-chloropiperidine |
| CAS Registry Number | 67848-71-9 (Free Base)[2] / 21937-57-5 (HCl Salt)[1] |
| Molecular Formula | C12H16ClN[2] |
| Molecular Weight | 209.71 g/mol (Free Base)[1] |
| Predicted pKa | 7.31 ± 0.10[2] |
| Primary Utility | Electrophilic building block for 4-substituted piperidines[1] |
Mechanistic Reactivity: The C4 Electrophilic Center
The primary mechanism of action for 1-benzyl-4-chloropiperidine in organic synthesis is its role as an electrophile in bimolecular nucleophilic substitution ( SN2 ) reactions[1]. The electronegative chlorine atom withdraws electron density from the C4 carbon, rendering it susceptible to nucleophilic attack[1].
However, because the C4 position is a secondary carbon situated within a sterically constrained chair conformation, SN2 displacement can be sluggish. Furthermore, strong, bulky bases can trigger a competing E2 elimination, yielding an undesired 1-benzyl-1,2,3,6-tetrahydropyridine byproduct. To drive the reaction toward pure substitution, we must employ highly polar aprotic solvents (like DMF or DMSO) that selectively solvate cations while leaving the nucleophilic anions "naked" and highly reactive.
Mechanistic pathway of SN2 nucleophilic substitution at the C4 position.
Synthetic Workflows in Drug Discovery
The versatility of the C-Cl bond allows for the introduction of diverse pharmacophores. By varying the nucleophile, researchers can rapidly generate a library of derivatives for Structure-Activity Relationship (SAR) studies.
Table 2: Comparative Nucleophilic Substitution Profiles
| Reaction Type | Reagent / Nucleophile | Target Intermediate | Downstream Application |
| Azidation | Sodium Azide ( NaN3 ) | 1-Benzyl-4-azidopiperidine | Reduction to primary amine for amide coupling[1]. |
| Cyanation | Sodium Cyanide ( NaCN ) | 1-Benzyl-4-cyanopiperidine | Hydrolysis to carboxylic acid; reduction to aminomethyl[1]. |
| Etherification | Alkoxides / Phenoxides | 4-Aryloxy-1-benzylpiperidine | Development of anti-malarial and CNS active scaffolds[3]. |
Self-Validating Experimental Methodologies
To ensure reproducibility and trustworthiness, the following protocols have been designed as self-validating systems. Each step includes the mechanistic reasoning (causality) behind the operational choice.
Protocol A: Nucleophilic Etherification (C-O Bond Formation)
This protocol details the synthesis of a 4-aryloxypiperidine derivative, a structural motif frequently utilized in the discovery of novel anti-malarials[3].
Rationale: Potassium carbonate ( K2CO3 ) is utilized as a mild, insoluble base to slowly generate the active phenoxide/alkoxide nucleophile. This controlled generation minimizes the localized basicity, thereby suppressing the competing E2 elimination pathway.
-
Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve the target alcohol/phenol (1.0 eq) and 1-benzyl-4-chloropiperidine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF)[3].
-
Base Addition: Charge the flask with anhydrous Potassium Carbonate ( K2CO3 , 4.0 eq)[3].
-
Thermal Activation: Attach a reflux condenser and heat the reaction mass to reflux (approx. 150°C) for 20 hours[3]. Validation checkpoint: Monitor via TLC (EtOAc/Hexane) until the disappearance of the limiting reagent.
-
Quenching & Extraction: Cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride ( NH4Cl ) solution to neutralize any unreacted base[3]. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate ( Na2SO4 ), concentrate under reduced pressure, and purify via flash column chromatography to yield the 4-aryloxy-1-benzylpiperidine intermediate[3].
Protocol B: Catalytic Hydrogenolysis (Debenzylation)
Once the 4-position is functionalized, the N-benzyl protecting group must be removed to expose the secondary amine, which is essential for target receptor binding or subsequent functionalization.
Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzylic C-N bond via hydrogenolysis. Maintaining the temperature below 30°C is critical to prevent the over-reduction of the piperidine ring or the cleavage of sensitive functional groups introduced in Protocol A.
-
Preparation: Dissolve the 4-substituted-1-benzylpiperidine intermediate in methanol and transfer it to an autoclave under a nitrogen atmosphere[3].
-
Catalyst Loading: Carefully charge the vessel with 5% Pd/C catalyst (approx. 10-15% w/w relative to the substrate)[3].
-
Hydrogenation: Purge the vessel with hydrogen gas, then pressurize to 40 psi. Maintain the reaction temperature strictly below 30°C[3].
-
Monitoring: Observe the hydrogen uptake. Initial uptake will be rapid (e.g., ~40 psi drop per 30 mins), eventually slowing down[3]. Continue stirring for 16 hours until hydrogen uptake completely ceases[3].
-
Workup: Safely vent the hydrogen, purge with nitrogen, and filter the mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate to yield the pure 4-substituted piperidine API scaffold.
End-to-end synthetic workflow from building block to deprotected API scaffold.
Conclusion
1-Benzyl-4-chloropiperidine hydrochloride remains an indispensable asset in the medicinal chemist's toolkit. By understanding the delicate balance between its electrophilic reactivity and the protective nature of its N-benzyl group, researchers can efficiently construct complex, biologically active piperidine derivatives. The rigorous application of optimized SN2 conditions followed by controlled catalytic hydrogenolysis ensures high-yielding, scalable pathways from raw building blocks to advanced therapeutic candidates.
Sources
Methodological & Application
Application Note: Advanced Chromatographic Purity Analysis of Piperidine Derivatives
Introduction
Piperidine derivatives are ubiquitous nitrogen-containing heterocycles essential in drug discovery, pharmacology, and toxicology. However, their inherent basicity (pKa ~11.2) and polarity introduce significant analytical challenges[1]. In High-Performance Liquid Chromatography (HPLC), basic piperidines frequently suffer from severe peak tailing due to secondary interactions with stationary phase silanols[2]. Conversely, in Gas Chromatography-Mass Spectrometry (GC-MS), the active hydrogen on the nitrogen atom can cause thermal instability and column adsorption, necessitating chemical derivatization[3].
As a Senior Application Scientist, I have structured this guide to move beyond basic step-by-step instructions. This document details the mechanistic causality behind mobile phase optimization and derivatization strategies, providing field-proven, self-validating protocols for the robust purity analysis of piperidine derivatives.
HPLC Method Development: Overcoming Silanol Interactions
Mechanistic Causality of Peak Tailing
Peak tailing for basic compounds in reversed-phase HPLC is primarily driven by electrostatic interactions. At a mid-range pH (e.g., pH 5–7), acidic silanol groups on the silica stationary phase are ionized (negatively charged), while the basic piperidine nitrogen is protonated (positively charged). This creates a mixed-mode retention mechanism where ionic interactions delay the elution of a fraction of the analyte molecules, resulting in an asymmetric peak[2].
To mitigate this, two primary strategies are employed:
-
Low pH Suppression: Lowering the mobile phase pH to < 3.0 fully protonates the silanol groups, neutralizing their charge and suppressing ionic interactions[2].
-
High pH Neutralization: Raising the pH to > 11.5 deprotonates the piperidine derivative, rendering it neutral. This requires specialized hybrid silica-organic columns to prevent silica dissolution at high pH[4].
Workflow: HPLC Method Selection
Logical workflow for resolving piperidine peak tailing in HPLC via pH and column selection.
Quantitative Impact of pH on Peak Shape
Table 1: HPLC Mobile Phase pH Effects on Piperidine Peak Shape
| pH Range | Silanol State | Piperidine State | Expected Peak Shape | Recommended Column Chemistry |
| 2.0 - 3.0 | Fully Protonated (Neutral) | Fully Protonated (Positive) | Highly Symmetrical | End-capped C18 (Type B Silica)[2] |
| 4.5 - 7.0 | Ionized (Negative) | Fully Protonated (Positive) | Severe Tailing | Polar-Embedded C18[2] |
| > 11.5 | Ionized (Negative) | Deprotonated (Neutral) | Symmetrical | Hybrid Silica-Organic[4] |
Self-Validating Protocol: Reversed-Phase HPLC Purity Analysis
This protocol utilizes a low-pH strategy to ensure robust peak symmetry.
Materials & Reagents:
-
Column: End-capped C18, 100 × 2.1 mm, 2.6 µm particle size (Type B high-purity silica).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the piperidine derivative in a diluent matching the initial mobile phase conditions (e.g., 5% Acetonitrile in Water). Causality Note: Using a strong solvent like 100% Methanol for injection can cause peak splitting due to solvent mismatch at the column head.
-
System Equilibration: Purge the system and equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.5 mL/min for 15 column volumes.
-
Gradient Elution:
-
0.0 - 1.0 min: 5% B
-
1.0 - 6.0 min: Linear ramp to 95% B
-
6.0 - 8.0 min: Hold at 95% B
-
8.0 - 8.1 min: Return to 5% B
-
8.1 - 12.0 min: Re-equilibration
-
-
Detection: UV detection at 215 nm (or optimal wavelength for the specific derivative).
-
System Suitability Test (SST) / Built-in Validation: Inject a 0.1 mg/mL standard. Calculate the USP tailing factor. Validation Gate: The analysis may only proceed if the tailing factor is ≤ 1.5. If > 1.5, verify the mobile phase pH or replace the column due to potential stationary phase degradation.
GC-MS Method Development: Stabilization via Derivatization
The Imperative for Derivatization
Direct GC-MS analysis of polar, active piperidines (such as 1-piperideine) is often compromised by thermal degradation in the injector port and irreversible adsorption onto the column matrix[3]. Derivatization replaces the active hydrogen on the nitrogen atom with a stable functional group, such as a trimethylsilyl (TMS) or acyl group. This chemical modification significantly enhances the molecule's thermal stability, volatility, and electron-capturing properties, leading to superior sensitivity and reproducibility[3].
Workflow: GC-MS Sample Preparation and Silylation
Step-by-step derivatization workflow for GC-MS analysis of piperidine derivatives.
Comparison of Derivatization Strategies
Table 2: GC-MS Derivatization Reagents for Piperidines
| Reagent | Target Functional Group | Derivative Type | Advantages | Typical Incubation |
| BSTFA + 1% TMCS | Active Hydrogen (Amine/Imine) | Trimethylsilyl (TMS) | Excellent volatility, universal applicability | 70-80°C for 30-60 min[3] |
| PFBCI | Secondary Amine | Pentafluorobenzoyl | High thermal stability, excellent MS detection | 60°C for 40 min[3] |
Self-Validating Protocol: Silylation and GC-MS Analysis
This protocol utilizes N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst to ensure complete derivatization.
Materials & Reagents:
-
Derivatization Reagent: BSTFA + 1% TMCS.
-
Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m × 0.25 mm, 0.25 µm film thickness).
Step-by-Step Methodology:
-
Anhydrous Extraction: Extract the sample into a suitable organic solvent (e.g., ethyl acetate or n-hexane). Evaporate the solvent to absolute dryness under a gentle stream of nitrogen at 40°C. Causality Note: The extract must be completely anhydrous, as trace moisture will immediately hydrolyze and deactivate the silylating reagent[3].
-
Derivatization Reaction: Add 100 µL of anhydrous pyridine (acts as a solvent and acid scavenger) and 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Incubation: Cap the vial tightly and heat in a block at 75°C for 45 minutes.
-
Preparation for Injection: Allow the vial to cool to room temperature. The sample can be injected directly, or excess reagent can be evaporated under nitrogen and reconstituted in 200 µL of n-hexane.
-
GC-MS Parameters:
-
Injector: 250°C, Splitless mode. Use a base-deactivated liner to prevent active site adsorption.
-
Oven Program: Initial 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)[3].
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50–500.
-
-
Derivatization Completeness Check / Built-in Validation: Analyze the chromatogram for the presence of the underivatized piperidine precursor. Validation Gate: If the native peak is detected, the reaction did not go to completion. Discard the sample, ensure absolute dryness of the next batch, and increase the incubation time by 15 minutes.
References
-
[1] Title: HPLC Troubleshooting Guide | Source: LCMS.cz | URL: [Link]
-
[4] Title: Reducing residual silanol interactions in reversed-phase liquid chromatography | Source: ResearchGate | URL: [Link]
Sources
Application Note: Step-by-Step Synthesis and Optimization of N-Substituted 4-Aminopiperidines
Introduction & Strategic Rationale
The N-substituted 4-aminopiperidine motif is a highly privileged scaffold in modern drug discovery. It serves as the core structural element in numerous therapeutic agents, ranging from CNS modulators to novel antiviral compounds, including recent inhibitors targeting the Hepatitis C Virus (HCV) assembly process [1].
For researchers and drug development professionals, constructing this scaffold efficiently requires orthogonal synthetic strategies to accommodate diverse functional groups. The two most robust, field-proven methodologies for C–N bond formation at the 4-position of the piperidine ring are Direct Reductive Amination and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling .
This application note provides a comprehensive, causality-driven guide to both methodologies, empowering chemists to select and execute the optimal route based on the electronic and steric demands of their target molecules.
Mechanistic Causality & Route Selection
The selection between reductive amination and cross-coupling is dictated by the availability of starting materials and the nucleophilicity of the amine.
-
Route A: Reductive Amination (Electrophilic Piperidine). This route utilizes 1-Boc-4-piperidone and a primary amine (or aniline). The reductant of choice is Sodium Triacetoxyborohydride (NaBH(OAc)₃) . Unlike sodium borohydride (NaBH₄), which is highly reactive and readily reduces ketones to alcohols, NaBH(OAc)₃ is exceptionally mild. At a slightly acidic pH (facilitated by acetic acid), it selectively reduces the transiently formed iminium ion over the parent ketone, preventing the formation of the undesired 4-hydroxypiperidine byproduct [2].
-
Route B: Buchwald-Hartwig Amination (Nucleophilic Piperidine). When the target requires coupling with an electron-deficient or sterically hindered aryl group, anilines become too poor of a nucleophile for efficient imine formation. Here, the polarity is reversed: 1-Boc-4-aminopiperidine is coupled with an aryl halide. To prevent side reactions such as hydrodehalogenation or diarylation, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos ) are employed. These ligands accelerate the reductive elimination step from the palladium center, strongly favoring the mono-arylated product.
Synthetic Workflow Visualization
Orthogonal synthetic workflows for N-substituted 4-aminopiperidines.
Self-Validating Experimental Protocols
Protocol A: Direct Reductive Amination using NaBH(OAc)₃
Best suited for aliphatic amines and electron-rich to neutral anilines.
Mechanistic Checkpoint: 1,2-Dichloroethane (DCE) is selected over THF or Methanol because it provides superior solubility for the reagents and significantly accelerates the reaction rate while minimizing side products [2].
-
Imine Formation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidone (1.0 equiv) and the target primary amine/aniline (1.05 equiv) in anhydrous DCE (0.2 M concentration).
-
Acid Catalysis: Add glacial acetic acid (1.0 to 2.0 equiv). Causality: The acid protonates the intermediate hemiaminal, facilitating water elimination to form the highly electrophilic iminium ion. Stir at room temperature for 30 minutes.
-
Selective Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and ensures the local concentration of hydride does not exceed the rate of iminium formation, suppressing direct ketone reduction.
-
Reaction Monitoring: Remove the ice bath and stir at room temperature. Monitor via LC-MS or TLC (ninhydrin stain for aliphatic amines; UV for anilines). The reaction is typically complete within 12–24 hours.
-
Quench and Workup: Slowly quench the reaction with saturated aqueous NaHCO₃ (equal volume to DCE) until gas evolution ceases. Causality: This neutralizes the acetic acid and safely decomposes any unreacted borohydride species. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a Hexanes/Ethyl Acetate gradient) to afford the N-substituted 1-Boc-4-aminopiperidine.
Protocol B: Buchwald-Hartwig Cross-Coupling
Best suited for electron-deficient or sterically hindered aryl halides.
Mechanistic Checkpoint: Cesium carbonate (Cs₂CO₃) is utilized as the base instead of the more common Sodium tert-butoxide (NaOtBu). NaOtBu is highly nucleophilic and basic, which can lead to premature cleavage of the Boc protecting group or degradation of sensitive functional groups on the aryl halide.
-
Catalyst Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).
-
Reagent Addition: Add 1-Boc-4-aminopiperidine (1.2 equiv) and the target aryl bromide/chloride (1.0 equiv).
-
Solvent & Degassing: Add anhydrous, degassed toluene (0.1 M concentration). Seal the tube. Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the electron-rich XPhos ligand, killing the active Pd(0) catalytic cycle.
-
Heating: Heat the reaction mixture in an oil bath at 90–100 °C with vigorous stirring for 4–12 hours. Monitor conversion via LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the insoluble inorganic salts and palladium black. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography to yield the mono-arylated product.
Protocol C: Boc Deprotection (Common Final Step)
-
Dissolve the purified intermediate from Protocol A or B in dichloromethane (0.1 M).
-
Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C.
-
Stir at room temperature for 2 hours until starting material is consumed (monitor by TLC).
-
Concentrate under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x) to yield the final N-substituted 4-aminopiperidine as a TFA salt, which can be free-based using basic ion-exchange resin or aqueous NaOH extraction if required.
Quantitative Data & Troubleshooting Summary
The following table summarizes the operational parameters, expected outcomes, and troubleshooting logic for both methodologies.
| Parameter | Reductive Amination (NaBH(OAc)₃) | Buchwald-Hartwig (Pd/XPhos) |
| Typical Yields | 75% – 95% | 60% – 85% |
| Reaction Time | 12 – 24 hours | 4 – 12 hours |
| Temperature | 0 °C to Room Temperature | 90 °C – 100 °C |
| Primary Side Reactions | Over-alkylation (dialkylation); Direct ketone reduction. | Hydrodehalogenation of aryl halide; Diarylation of amine. |
| Substrate Scope | Excellent for aliphatic amines and electron-rich anilines. | Excellent for electron-deficient and sterically hindered aryl halides. |
| Troubleshooting: Low Yield | Issue: Ketone reduction.Fix: Ensure AcOH is added and allow 30 min for imine formation before adding reductant. | Issue: Catalyst death/Hydrodehalogenation.Fix: Rigorously degas solvents; ensure XPhos to Pd ratio is strictly 2:1 to stabilize the metal. |
References
-
Rolt, A., Talley, D. C., Park, S. B., Hu, Z., Dulcey, A., Ma, C., Irvin, P., Leek, M., Wang, A. Q., Stachulski, A. V., Xu, X., Southall, N., Ferrer, M., Liang, T. J., & Marugan, J. J. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." Journal of Medicinal Chemistry, 2021, 64(13), 9431-9443. URL: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the N-Benzylation of 4-Chloropiperidine
Welcome to the Advanced Troubleshooting Guide for the N-benzylation of 4-chloropiperidine. This scaffold is a pivotal synthetic intermediate in medicinal chemistry, primarily utilized as a versatile building block for introducing the 4-piperidyl moiety into complex active pharmaceutical ingredients (APIs)[1].
While the conversion of 4-chloropiperidine to 1-benzyl-4-chloropiperidine via nucleophilic substitution (SN2) appears straightforward, the bifunctional nature of the substrate—possessing both a nucleophilic secondary amine and an electrophilic C4-chloride—creates a highly competitive reaction environment[1]. This guide provides causal analysis, quantitative optimization data, and self-validating protocols to help you suppress side reactions and maximize your target yield.
Part 1: Mechanistic Overview & Causal Analysis
To effectively troubleshoot, we must first understand the causality behind the reaction pathways. The 4-chloropiperidine molecule is prone to three primary side reactions during N-alkylation:
-
Dehydrohalogenation (Elimination): The C4-chlorine is an excellent leaving group. In the presence of strong bases or heat, the adjacent protons at C3/C5 are abstracted, leading to an E2 elimination that forms 1-benzyl-1,2,3,6-tetrahydropyridine[2].
-
Quaternization (Over-alkylation): The target product, 1-benzyl-4-chloropiperidine, is a tertiary amine. If excess benzyl halide is present, this tertiary nitrogen can act as a nucleophile, resulting in an N,N-dibenzyl quaternary ammonium salt.
-
Dimerization (C4-Substitution): Due to the electronegativity of the chlorine atom, the C4 carbon is electron-deficient[1]. Unreacted secondary amine from the starting material can attack this position, displacing the chloride to form 1-benzyl-1',4'-bipiperidine[1].
Major side reactions during the N-benzylation of 4-chloropiperidine.
Part 2: Troubleshooting FAQs
Q1: Why am I observing a significant amount of 1-benzyl-1,2,3,6-tetrahydropyridine in my product mixture? Causality: You are likely experiencing base-promoted dehydrohalogenation. Attempts to manipulate secondary aliphatic centers bearing a leaving group inevitably risk E2 elimination side-products[2]. If your base is too strong (e.g., NaOH, KOH, or DBU) or your reaction temperature exceeds 40°C, the base will abstract a proton from the C3 or C5 position rather than acting solely as an acid scavenger. Solution: Switch to a mild, heterogeneous inorganic base such as anhydrous Potassium Carbonate (K2CO3)[1]. If an organic base is strictly required for solubility, utilize a sterically hindered option like N,N-Diisopropylethylamine (DIPEA). Maintain the reaction strictly between 20°C and 25°C.
Q2: How do I prevent the formation of the N,N-dibenzyl-4-chloropiperidinium quaternary salt? Causality: Benzyl bromide is a highly potent electrophile. Because the target 1-benzyl-4-chloropiperidine remains nucleophilic, high localized concentrations of the benzylating agent will drive a second SN2 reaction at the nitrogen center. Solution: Implement strict stoichiometric control. Never exceed 1.02 equivalents of benzyl bromide. Furthermore, use an addition funnel to introduce the benzyl halide dropwise over 30–60 minutes to a dilute solution (0.2 M - 0.3 M) of the amine.
Q3: My LC-MS shows a high molecular weight impurity with an m/z of ~258. What is this, and how can I eliminate it? Causality: An m/z of 258 corresponds to the dimerization product, 1-benzyl-1',4'-bipiperidine. This occurs because the SN2 reaction at the C4 position competes with the primary N-alkylation[1]. If the N-benzylation is too slow, unreacted 4-chloropiperidine acts as a nucleophile against the already-formed product. Solution: Accelerate the primary N-alkylation by using a polar aprotic solvent like Acetonitrile (MeCN), which enhances the nucleophilicity of the secondary amine without promoting elimination. Ensure vigorous stirring to maximize the solid-liquid interface if using K2CO3.
Part 3: Quantitative Data & Optimization
The table below summarizes the causal impact of different base and solvent combinations on the reaction profile. These parameters demonstrate how kinetic control can completely suppress unwanted pathways.
| Solvent | Base Selection | Temp (°C) | Target Yield (%) | Elimination (%) | Quaternization (%) | Dimerization (%) |
| DMF | NaOH (Homogeneous) | 60°C | 45% | 35% | 10% | 10% |
| DCM | TEA (Unhindered) | 25°C | 70% | 10% | 15% | 5% |
| THF | DIPEA (Hindered) | 40°C | 85% | 8% | 5% | 2% |
| MeCN | K₂CO₃ (Heterogeneous) | 25°C | >92% | <2% | <5% | <1% |
Data Interpretation: High heat and strong bases heavily favor E2 elimination[2]. Unhindered organic bases (TEA) fail to adequately suppress quaternization. The optimal system utilizes the heterogeneous nature of K2CO3 in MeCN at room temperature to selectively drive N-alkylation[1].
Part 4: Validated Experimental Protocol
This protocol is designed as a self-validating system. By following the built-in analytical checkpoints, you ensure the mechanistic causality remains in your favor throughout the workflow.
Objective: Synthesis of 1-benzyl-4-chloropiperidine with <2% elimination and dimerization impurities[1].
Materials:
-
4-Chloropiperidine hydrochloride (1.0 eq)
-
Benzyl bromide (1.02 eq)
-
Potassium carbonate, anhydrous (2.5 eq)
-
Acetonitrile, anhydrous (MeCN)
Step-by-Step Methodology:
-
Substrate Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, suspend 4-chloropiperidine hydrochloride (1.0 eq) in anhydrous MeCN to achieve a 0.3 M concentration.
-
Base Activation: Add anhydrous K2CO3 (2.5 eq). Stir vigorously at 25°C for 30 minutes.
-
Validation Checkpoint 1: The mixture must be a free-flowing suspension. Clumping indicates moisture ingress, which will lead to hydrolysis of the benzyl bromide.
-
-
Electrophile Addition: Dissolve Benzyl bromide (1.02 eq) in a small volume of MeCN (approx. 10% of total reaction volume). Using an addition funnel, add this solution dropwise to the reaction mixture over exactly 45 minutes.
-
Causality Note: This slow addition prevents localized pooling of the electrophile, strictly mitigating the quaternization pathway.
-
-
Reaction Monitoring: Allow the mixture to stir at 25°C. Do not apply external heat.
-
Validation Checkpoint 2: At t = 4 hours, perform TLC (Hexanes:EtOAc 4:1, UV visualization). 4-chloropiperidine is UV-inactive, while the target product is highly UV-active (Rf ~0.4). The reaction is self-validated as complete when a ninhydrin stain confirms the disappearance of the baseline amine spot.
-
-
Workup & Isolation: Filter the heterogeneous mixture through a tightly packed Celite pad to quantitatively remove K2CO3 and the KBr byproduct. Wash the filter cake with cold MeCN (2 × 15 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate, wash sequentially with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate to yield the purified 1-benzyl-4-chloropiperidine.
References
- Source: benchchem.
- Source: acs.
- Source: nih.
Sources
How to prevent hydrolysis of acyl chloride in amide coupling reactions
A Senior Application Scientist's Guide to Preventing Acyl Chloride Hydrolysis
Welcome to the technical support center for amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize acyl chlorides for the synthesis of amides. As highly reactive electrophiles, acyl chlorides are exceptionally useful for forming amide bonds, but their sensitivity to water presents a significant experimental challenge.[1] This resource provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you mitigate the undesired hydrolysis of your acyl chloride, thereby maximizing your reaction yield and product purity.
Core Principles: The Competing Pathways of Aminolysis and Hydrolysis
The success of your amide coupling reaction hinges on favoring the reaction of the acyl chloride with your amine (aminolysis) over its reaction with water (hydrolysis). Both reactions proceed via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the electrophilic carbonyl carbon.[2][3]
-
Desired Pathway (Aminolysis): The lone pair of the amine attacks the acyl chloride, forming a tetrahedral intermediate which then collapses to form the stable amide bond, eliminating a chloride ion.[2][4]
-
Competing Pathway (Hydrolysis): If water is present, it can act as a nucleophile, attacking the acyl chloride to form the corresponding carboxylic acid. This side reaction consumes your starting material and complicates purification.[1][4]
The key to a successful reaction is to create an environment where the amine is the most available and reactive nucleophile.
Caption: Competing aminolysis and hydrolysis pathways for an acyl chloride.
Troubleshooting Guide
This section addresses common issues encountered during amide coupling reactions involving acyl chlorides.
Q1: My reaction yield is low, and I've isolated the starting carboxylic acid. What went wrong?
A1: This is a classic sign of acyl chloride hydrolysis. The presence of water in your reaction has led to the conversion of your acyl chloride back to its parent carboxylic acid.[4] Water can be introduced from several sources:
-
Wet Solvents: Using solvents that have not been properly dried.
-
Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day.[5]
-
Wet Glassware: Not properly drying your reaction flasks and equipment.
-
Reagents: Using amines or bases that are not anhydrous.
Solution: Implement rigorous anhydrous techniques. This is the single most critical factor for success.
Q2: How can I ensure my reaction is truly anhydrous?
A2: Achieving anhydrous conditions requires careful attention to detail at every step.
Protocol: Setting Up an Anhydrous Amide Coupling Reaction
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.).
-
Dry the glassware in an oven at >120 °C for at least 4 hours (overnight is ideal).
-
Assemble the glassware hot and allow it to cool to room temperature under a stream of dry, inert gas (Nitrogen or Argon). This prevents atmospheric moisture from being drawn into the flask as it cools.
-
-
Solvent Selection and Preparation:
-
Choose an appropriate anhydrous aprotic solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common choices.[6][7]
-
Use a freshly opened bottle of anhydrous solvent or solvent from a solvent purification system.
-
For extremely sensitive reactions, you may need to distill the solvent over a suitable drying agent (e.g., calcium hydride for DCM and MeCN, or sodium/benzophenone for THF).[8][9]
-
-
Reagent Handling:
-
Use high-purity, anhydrous grades of your amine and base.
-
Handle all reagents under an inert atmosphere. Use syringes or cannulas to transfer liquids.
-
Acyl chlorides are extremely sensitive to moisture and should be handled with care.[10] Store them in a desiccator or glove box and ensure the container is tightly sealed after use.[5][11]
-
Caption: Experimental workflow for setting up an anhydrous reaction.
Q3: What is the role of the base, and which one should I use?
A3: A base is crucial for two reasons:
-
Neutralizing HCl: The reaction of an acyl chloride with an amine generates one equivalent of hydrogen chloride (HCl).[12] This HCl will protonate the starting amine, forming an ammonium salt which is no longer nucleophilic.[12] The base scavenges this HCl, allowing the amine to participate in the reaction.[4][13]
-
Freeing Amine Salts: If your amine starting material is a hydrochloride salt (a common way to store and handle amines), an additional equivalent of base is required to deprotonate it to the free, nucleophilic amine.[14]
Choosing a Base: The ideal base is non-nucleophilic to avoid reacting with the acyl chloride itself. Sterically hindered tertiary amines are excellent choices.[15]
| Base | pKa of Conjugate Acid (pKaH) | Key Considerations |
| Triethylamine (TEA) | ~10.7 | Common, inexpensive. Can sometimes be nucleophilic. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | ~11 | More sterically hindered and less nucleophilic than TEA.[15] Excellent general-purpose choice. |
| Pyridine | ~5.2 | Less basic. Often used as both a base and a solvent. Can act as a nucleophilic catalyst. |
| 2,6-Lutidine | ~6.7 | Sterically hindered pyridine derivative. Good for sensitive substrates where pyridine's nucleophilicity is a problem. |
| Proton Sponge | ~12.1[16] | Very strong, non-nucleophilic base.[16] Useful for deprotonating very weak acids, but often overkill for standard couplings. |
Data compiled from various sources, pKaH values are approximate and can vary with solvent.
For most applications, DIPEA is a reliable first choice due to its strong basicity and low nucleophilicity.
Q4: My amine is a hydrochloride salt. How do I modify the procedure?
A4: When using an amine hydrochloride salt (R-NH2·HCl), you must add at least two equivalents of base .
-
First Equivalent: Neutralizes the HCl salt to generate the free amine (R-NH2).
-
Second Equivalent: Scavenges the HCl produced during the amide coupling reaction.
Protocol: Amide Coupling with an Amine Hydrochloride Salt
-
Follow the anhydrous setup procedure described in A2.
-
In the reaction flask, suspend the amine hydrochloride salt (1.0 eq.) in your anhydrous solvent (e.g., DCM).
-
Add the non-nucleophilic base (e.g., DIPEA, 2.1 eq.).
-
Stir the mixture at room temperature for 15-30 minutes. The suspension should become a clear solution as the free amine is generated.
-
Cool the reaction to 0 °C.
-
Slowly add the acyl chloride (1.0-1.1 eq.).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Proceed with an aqueous workup to remove the ammonium salts and excess reagents.[17]
Frequently Asked Questions (FAQs)
Q: How can I monitor the reaction to know when it's complete and to check for hydrolysis? A: Thin-Layer Chromatography (TLC) is an excellent tool.[17] Spot the reaction mixture alongside your starting amine and the corresponding carboxylic acid (if available). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates progress. If you see a spot that corresponds to the carboxylic acid, hydrolysis is occurring.
Q: Are there alternatives to acyl chlorides if hydrolysis remains a persistent issue? A: Yes. If your substrate is particularly sensitive or the reaction is proving difficult, consider using standard peptide coupling reagents. These reagents activate the carboxylic acid in situ under milder conditions. Popular choices include:
-
Carbodiimides: EDC (water-soluble) or DCC, often used with additives like HOBt or NHS.[][19][20]
-
Uronium/Aminium Salts: HATU, HBTU, or PyBOP are highly efficient but more expensive.[][21][22][23] These methods start from the carboxylic acid, avoiding the need to isolate a sensitive acyl chloride.[3]
Q: Is it ever acceptable to use aqueous or biphasic conditions? A: Yes, under specific circumstances. The Schotten-Baumann reaction is a classic method that uses a two-phase system (e.g., DCM and aqueous NaOH).[3][12] The acyl chloride is in the organic layer, and the amine reacts with it at the interface. The aqueous base neutralizes the generated HCl. This works because the aminolysis reaction is typically much faster than hydrolysis.[12] However, this method is generally best for simple, robust substrates and may not be suitable for complex molecules with water-sensitive functional groups.
Q: How should I properly store my acyl chlorides? A: Proper storage is critical to prevent degradation.
-
Keep Dry: Store in a tightly sealed container, preferably with a Sure/Seal™-style cap.
-
Inert Atmosphere: For highly sensitive acyl chlorides, storing under an inert atmosphere (Nitrogen or Argon) is recommended.[11]
-
Location: Store in a cool, dry, well-ventilated area away from water, alcohols, and bases.[10][24] A desiccator cabinet is an excellent storage location.[5]
References
- BenchChem. (n.d.). How to dry solvents for moisture-sensitive reactions.
- Goode, D. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from Biofilm Inhibitor Synthesis project.
- Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry.
- Ashenhurst, J. (2018).
- Sciencemadness Wiki. (2023). Drying solvents.
- Chemistry LibreTexts. (2021). Drying Solvents.
- Goodreid, J. D., et al. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry.
- Alves, M. J. (2014). Response to "Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?".
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
- Sigma-Aldrich. (n.d.). Dry and safe - Drying agents from EMD Millipore.
- OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
- BenchChem. (n.d.). A Comparative Review of Non-Nucleophilic Bases in Modern Organic Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
- Wang, L., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Chemistry.
- ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
- Grokipedia. (n.d.). Non-nucleophilic base.
- Unknown. (2026).
- chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
- Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- JoVE. (2025). Video: Acid Halides to Amides: Aminolysis.
- Kareem, A. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Acyl Substitution for Amide Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using DCC.
- amphoteros. (2014). Uphill battles in amide couplings.
- Al-Zoubi, M., et al. (2023).
- Chemistry Catalyst. (2026). Hydrolysis, Alcoholysis, Aminolysis of Acid Chlorides.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
- ResearchGate. (n.d.). Alternative developments in amidations with acyl chlorides.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Chemistry LibreTexts. (2022). Chemistry of Amides.
- Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism.
- Singh, R. P., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- MilliporeSigma. (2025). SAFETY DATA SHEET - Acetyl chloride.
- Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References.
- ChemicalBook. (2026). Acetyl chloride - Safety Data Sheet.
- IPCS. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
- Reddit. (2023). Acetyl Chloride Storage. r/chemistry.
Sources
- 1. chemrevise.org [chemrevise.org]
- 2. Video: Acid Halides to Amides: Aminolysis [jove.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgosolver.com [orgosolver.com]
- 5. reddit.com [reddit.com]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. youtube.com [youtube.com]
- 14. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amide synthesis by acylation [organic-chemistry.org]
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- 24. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
Section 1: The Mechanistic Landscape of Byproduct Formation
Welcome to the Technical Support Center for Dieckmann Condensation. This guide is designed for researchers and drug development professionals seeking to troubleshoot, optimize, and scale the synthesis of cyclic β-keto esters. Below, you will find mechanistic insights, a troubleshooting FAQ, quantitative reagent data, and a field-proven, self-validating protocol.
The Dieckmann condensation is a base-catalyzed intramolecular Claisen condensation that constructs five- or six-membered cyclic β-keto esters from 1,6- or 1,7-diesters[1]. The reaction is driven by the deprotonation of an α-carbon to form a resonance-stabilized enolate, which subsequently undergoes a 5-exo-trig or 6-exo-trig nucleophilic attack on the pendant ester carbonyl[1].
However, because the activation energy for this intramolecular cyclization is highly competitive with intermolecular attack, the reaction is susceptible to cascade failures if kinetic and thermodynamic parameters are not strictly controlled[2][3]. Understanding the causality behind these competing pathways is the first step in minimizing byproducts.
Logical relationship of competing reaction pathways in the Dieckmann condensation.
Section 2: Troubleshooting Guide & FAQs
Q1: My reaction is yielding a viscous, polymeric substance instead of the desired cyclic β-keto ester. How do I prevent this? Causality: You are observing intermolecular Claisen condensation (oligomerization or polymerization)[2]. This occurs when the rate of intermolecular collisions between enolates and neutral diesters exceeds the rate of intramolecular cyclization. Solution: Implement the Ziegler-Ruggli high-dilution principle[4]. By keeping the steady-state concentration of the diester extremely low, you statistically favor the intramolecular pathway[3]. Use a syringe pump to add the diester dropwise to a large volume of the base solution over several hours.
Q2: NMR analysis shows that my ethyl ester has been converted to a methyl ester, resulting in a complex mixture. What is happening? Causality: This is transesterification[2][3]. It occurs when the alkoxide base acts as a nucleophile rather than just a base, attacking the ester carbonyl and swapping the alkoxy group. This happens if your base does not match your ester (e.g., using sodium methoxide with a diethyl ester)[1][3]. Solution: Either perfectly match the alkoxide base to the ester group (e.g., use NaOEt for ethyl esters), or switch to sterically hindered, non-nucleophilic bases such as Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA), or Lithium bis(trimethylsilyl)amide (LiHMDS)[3][5].
Q3: My cyclic product seems to decompose into a cyclic ketone during the workup phase. Why is it unstable? Causality: The β-keto ester product is highly sensitive to harsh aqueous conditions, especially at elevated temperatures. Exposure to strong acids or bases during workup triggers ester hydrolysis to a β-keto acid, which then undergoes rapid, irreversible decarboxylation to form a cyclic ketone[2][4]. Solution: Ensure strictly anhydrous conditions during the reaction. During workup, quench the reaction cold (0 °C) by slowly adding a mild, buffered acid like saturated aqueous ammonium chloride (NH₄Cl) rather than strong mineral acids[3].
Q4: I am cyclizing an unsymmetrical diester and getting a 1:1 mixture of regioisomers. How can I control the regioselectivity? Causality: Unsymmetrical diesters possess multiple enolizable α-protons with differing pKa values and steric environments[1][6]. Under thermodynamic conditions (e.g., using NaOEt at reflux), the reaction yields a mixture dictated by the relative stability of the resulting enolates. Solution: Shift to kinetic control. Use a strong, bulky base like LDA or LiHMDS in an aprotic solvent (THF or Toluene) at low temperatures (-78 °C to -10 °C)[5][7]. The bulky base will selectively deprotonate the least sterically hindered α-position, directing the cyclization pathway.
Section 3: Quantitative Data & Reagent Selection
To optimize your reaction, base and solvent selection must be paired correctly. The table below summarizes the causality behind reagent choices and their impact on byproduct formation.
| Base System | Solvent | Temperature | Byproduct Risk Profile | Mechanistic Notes |
| NaOEt / NaOMe | EtOH / MeOH | Reflux | High (Transesterification) | Base must match the ester group to prevent scrambling. Good for simple, symmetrical substrates[1]. |
| NaH | Toluene / THF | Reflux | Low (if strictly anhydrous) | Non-nucleophilic. Irreversible deprotonation driven by H₂ gas evolution. Requires careful handling[2]. |
| t-BuOK | THF | 0 °C to RT | Low | Sterically hindered alkoxide; minimizes nucleophilic attack on the carbonyl[5]. |
| LiHMDS / LDA | THF / 2-MeTHF | -78 °C to -10 °C | Very Low | Excellent for unsymmetrical diesters. Kinetic control minimizes side reactions and allows low-temperature cyclization[7]. |
Section 4: Field-Proven Protocol (Self-Validating System)
High-Dilution Dieckmann Condensation using a Non-Nucleophilic Base This protocol utilizes Sodium Hydride (NaH) or LiHMDS to prevent transesterification, combined with high-dilution techniques to eliminate polymerization[2][3][7].
Experimental workflow for high-dilution Dieckmann condensation.
Step-by-Step Methodology:
-
Anhydrous Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel (or syringe pump). Purge the system with Argon for 15 minutes. Causality: Strict exclusion of moisture prevents premature ester hydrolysis[2].
-
Base Preparation: Suspend 1.1 to 1.5 equivalents of NaH (60% dispersion in mineral oil, washed with hexanes) or LiHMDS in anhydrous Toluene or THF[2][7]. Cool the suspension to 0 °C.
-
High-Dilution Addition: Dissolve 1.0 equivalent of the diester in a large volume of anhydrous solvent (targeting a final concentration of <0.01 M). Using a syringe pump, add the diester solution dropwise to the base over 2 to 4 hours[3]. Causality: Slow addition ensures that the localized concentration of the diester remains near zero, forcing the intermediate enolate to react intramolecularly rather than finding another diester molecule[3].
-
Reaction & Self-Validation: If using NaH, allow the mixture to warm to room temperature, then heat to reflux. Self-Validation Check: Monitor the bubbler; the cessation of hydrogen gas evolution serves as a visual, physical confirmation that the deprotonation is complete[2]. Concurrently, monitor the reaction via TLC or LC-MS until the starting material is fully consumed.
-
Mild Quench: Cool the reaction mixture to 0 °C. Quench slowly with saturated aqueous NH₄Cl[3]. Causality: A mild, buffered quench prevents the harsh acidic conditions that lead to the cleavage and decarboxylation of the β-keto ester product[2].
-
Isolation: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].
References
- BenchChem - Common side reactions in the Dieckmann condensation of diethyl pimel
- Alfa Chemistry - Dieckmann Condens
- Grokipedia - Dieckmann condens
- Organic Chemistry Tutor - Dieckmann Condens
- ChemRxiv - Process Development and Manufacture of the Core Starting M
- BenchChem - Technical Support Center: Catalyst Selection for Optimizing Dieckmann Condens
- Google Patents - US7247753B2 - Method for producing macrocyclic ketones by means of dieckmann codens
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US7247753B2 - Method for producing macrocyclic ketones by means of dieckmann codensation in the gas phase - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Aminonitrile Hydrolysis Challenges in Piperidine Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the complex hydrolysis of α -aminonitriles derived from piperidones (e.g., 1-Boc-4-piperidone).
While the Strecker synthesis is a highly efficient multi-component reaction for generating α -aminonitriles[1], the subsequent hydrolysis of these sterically hindered intermediates to amides or carboxylic acids is notoriously problematic[2]. This portal provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you overcome these synthetic bottlenecks.
Troubleshooting FAQs
Q: Why does my aminonitrile revert to the starting piperidone during basic hydrolysis? A: This is caused by the "retro-Strecker" reaction. The formation of an α -aminonitrile from an iminium ion and cyanide is a reversible equilibrium[3]. Under basic conditions, the unprotonated α -amine can push electron density to expel the cyanide leaving group, reforming the iminium ion. This intermediate then rapidly hydrolyzes back to the starting piperidone[2]. To prevent this, hydrolysis must either be performed under highly acidic conditions (where the amine is protonated and non-nucleophilic) or via highly nucleophilic, mild reagents that react with the nitrile faster than the retro-Strecker degradation pathway.
Q: I need the primary amide, but my reaction either stalls at the nitrile or over-hydrolyzes to the carboxylic acid. How do I control this? A: Nitrile hydrolysis proceeds stepwise: Nitrile → Amide → Carboxylic Acid. The first step (hydration) is often slower than the second step (hydrolysis) under standard aqueous conditions, leading to inseparable mixtures[3]. To arrest the reaction at the amide, you must use a method where the reagent specifically targets the nitrile but is unreactive toward the amide. The enzymatic use of Nitrile Hydratase (NHase) is the premier method for this, as it exclusively catalyzes the hydration of nitriles to amides without further hydrolysis[4]. Alternatively, the Radziszewski reaction ( H2O2 /base) leverages the hydroperoxide ion, which rapidly attacks nitriles but is poor at cleaving amides.
Q: My piperidine nitrogen is Boc-protected. Acidic hydrolysis cleaves the Boc group, but basic hydrolysis causes retro-Strecker degradation. What is the solution? A: The gem-disubstituted center at C4 of the piperidine ring creates immense steric shielding around the nitrile. Overcoming this requires harsh conditions (e.g., 6M HCl at reflux), which will inevitably cleave acid-labile protecting groups like Boc or Cbz. The most efficient operational workaround is to accept the deprotection during acidic hydrolysis and perform a one-pot reprotection directly in the neutralized aqueous phase before isolation.
Mechanistic Pathways & Workflow Selection
The following diagrams map the chemical logic underlying aminonitrile degradation and the decision matrix for selecting the appropriate hydrolysis protocol.
Mechanistic pathways of aminonitrile hydrolysis vs. retro-Strecker degradation.
Decision matrix for selecting the optimal aminonitrile hydrolysis protocol.
Quantitative Method Comparison
To streamline your experimental design, consult the following table summarizing the operational parameters and outcomes of standard hydrolysis methods.
| Hydrolysis Method | Target Product | Operating Temp | PG Compatibility (Boc/Cbz) | Retro-Strecker Risk |
| Conc. HCl / H2SO4 | Carboxylic Acid | 100°C (Reflux) | Cleaved (Requires reprotection) | Low (Amine is protonated) |
| H2O2 / K2CO3 / DMSO | Primary Amide | 25°C | Intact | Moderate (Requires strict temp control) |
| Nitrile Hydratase (NHase) | Primary Amide | 30°C | Intact | None (Neutral pH) |
| NaOH / H2O | Carboxylic Acid | 80°C | Intact | High (Base-catalyzed expulsion) |
Validated Experimental Protocols
Protocol A: Harsh Acidic Hydrolysis to Piperidine-4-carboxylic acid (with In-Situ Reprotection)
Target: Carboxylic Acid | Challenge: Steric hindrance and Boc-cleavage.
Causality: Refluxing in 6M HCl is required because the C4-position is sterically encumbered by the piperidine ring, making the nitrile highly resistant to nucleophilic attack at room temperature. The high acidity ensures the α -amine remains protonated, completely shutting down the retro-Strecker pathway[5]. Because the Boc group will be cleaved, a one-pot reprotection is integrated to avoid isolating the highly polar, zwitterionic amino acid intermediate.
Step-by-Step Methodology:
-
Suspend the 1-Boc-4-amino-4-cyanopiperidine (1.0 eq) in 6M HCl (10 mL/mmol).
-
Heat the mixture to reflux (100°C) for 16-24 hours.
-
Self-Validation Checkpoint: Before proceeding, validate hydrolysis completion via LC-MS. Do not rely on TLC, as the zwitterionic product will streak or remain at the baseline. Look for the disappearance of the starting material mass and the appearance of the fully deprotected amino acid mass [M−56(tBu)−44(CO2)+18(H2O)]+ . Only upon this mass confirmation should you proceed.
-
Cool the reaction to 0°C in an ice bath.
-
Slowly add solid NaOH pellets until the pH reaches 9.5-10.0. Caution: Highly exothermic.
-
Add 1,4-dioxane (equal volume to the aqueous layer) followed by Boc2O (1.5 eq).
-
Stir at room temperature for 12 hours.
-
Wash the basic aqueous layer with diethyl ether to remove unreacted Boc2O .
-
Acidify the aqueous layer to pH 3 using 1M KHSO4 and extract with Ethyl Acetate to isolate the pure N-Boc-amino acid.
Protocol B: Mild Enzymatic Hydration to Piperidine-4-carboxamide
Target: Primary Amide | Challenge: Over-hydrolysis and protecting group preservation.
Causality: Nitrile hydratase (NHase) is utilized because its active site (containing a non-heme iron or cobalt center) specifically coordinates the nitrile nitrogen. This coordination activates the nitrile carbon for attack by a metal-bound hydroxide molecule[4]. Because the enzyme is highly specific to nitriles, it strictly arrests the reaction at the amide stage, preventing over-hydrolysis to the carboxylic acid while preserving all acid/base-labile protecting groups.
Step-by-Step Methodology:
-
Dissolve the protected 4-amino-4-cyanopiperidine (1.0 eq) in a minimal amount of DMSO (up to 10% of final volume to maintain enzyme viability).
-
Dilute with 50 mM Potassium Phosphate buffer (pH 7.2). Causality: Maintaining a neutral pH is critical to preserve the enzyme's tertiary structure and prevent spontaneous retro-Strecker degradation.
-
Add lyophilized Nitrile Hydratase (amount varies by specific activity, typically 10-50 U/mmol).
-
Incubate the mixture at 30°C with gentle orbital shaking (150 rpm) for 12-24 hours.
-
Self-Validation Checkpoint: Validate the reaction progress using a dual-stain TLC system. The starting aminonitrile will be UV-inactive but iodine-positive. The product amide will show a distinct retention time shift (lower Rf). The absolute absence of a baseline spot confirms that zero over-hydrolysis to the carboxylic acid has occurred.
-
Quench the reaction by adding Ethyl Acetate and filtering the biphasic mixture through a pad of Celite to remove the denatured enzyme.
-
Separate the organic layer, dry over Na2SO4 , and concentrate to yield the pure piperidine-4-carboxamide.
References
-
Organocatalytic Synthesis of α-Aminonitriles: A Review Source: MDPI Catalysts URL:[Link]
-
Strecker amino acid synthesis Source: Wikipedia URL:[Link]
-
Strecker Synthesis Source: Master Organic Chemistry URL:[Link]
-
Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides Source: Thieme Connect URL:[Link]
-
The Reaction of Aminonitriles with Aminothiols Source: MDPI Inorganics URL:[Link]
Sources
Technical Support Center: Purification of Piperidine Hydrochloride Salts
Welcome to the Technical Support Center for the purification and handling of piperidine hydrochloride ( C5H11N⋅HCl ). As a critical secondary amine building block in pharmaceutical synthesis and drug development, obtaining piperidine hydrochloride in high purity is essential[]. This guide provides field-proven recrystallization protocols, physicochemical data, and advanced troubleshooting strategies designed specifically for researchers and application scientists.
Physicochemical Data & Solvent Selection
Understanding the thermodynamic solubility profile of piperidine hydrochloride is the foundation of a successful recrystallization[2]. The salt is highly polar, making it miscible in water but poorly soluble in non-polar organic solvents[3].
| Solvent | Polarity Index | Solubility at 20 °C | Solubility at Boiling | Role in Recrystallization |
| Water | 10.2 | Very High | Very High | Avoid (Induces deliquescence/hygroscopicity) |
| Ethanol (Absolute) | 5.2 | Moderate | High | Primary Solvent (Ideal temperature gradient) |
| Isopropanol (IPA) | 3.9 | Low | Moderate | Alternative Primary Solvent (Maximizes yield) |
| Diethyl Ether | 2.8 | Insoluble | Insoluble | Anti-Solvent (Forces rapid precipitation) |
| Acetone | 5.1 | Slightly Soluble | Moderate | Alternative Anti-Solvent |
Data synthesized from established chemical property databases and purification guidelines[][2][3].
Experimental Workflow & Decision Matrix
Workflow for piperidine hydrochloride recrystallization and purification.
Standard Operating Procedures (SOPs)
Protocol A: Single-Solvent Recrystallization (Ethanol)
This method relies on the steep temperature-solubility gradient of piperidine hydrochloride in ethanol to yield highly pure crystal lattices[2].
-
Dissolution : Place the crude piperidine hydrochloride in a round-bottom flask. Add absolute ethanol dropwise while heating to reflux (approx. 78 °C) until the solid just dissolves[2]. Self-Validation: The solution must be clear. Excess solvent will drastically reduce the final yield.
-
Decolorization (Optional) : If the solution is yellow or brown due to oxidation products, add 1-2% (w/w) activated charcoal. Reflux for 5 minutes, then perform a hot filtration through a pre-heated celite pad to remove the charcoal[4].
-
Crystallization : Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20 °C) to promote the growth of large, pure crystals[2]. Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 30 minutes to maximize precipitation[2].
-
Isolation : Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol[5].
-
Drying : Immediately transfer the hygroscopic crystals to a vacuum desiccator containing phosphorus pentoxide ( P2O5 ) or anhydrous calcium chloride. Dry to a constant weight[6].
Protocol B: Solvent/Anti-Solvent Precipitation (Ethanol / Diethyl Ether)
This protocol is utilized when the single-solvent yield is poor or when the crude material is highly impure[2].
-
Dissolution : Dissolve the crude salt in a minimal amount of hot absolute ethanol[2].
-
Anti-Solvent Addition : Remove the solution from heat. While stirring vigorously, add diethyl ether dropwise until the solution becomes slightly turbid (cloudy).
-
Equilibration : Gently warm the mixture until the turbidity just clears. Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Isolation & Drying : Filter the resulting precipitate under vacuum, wash with cold diethyl ether, and dry strictly in a vacuum desiccator[5][6].
Troubleshooting Guides & FAQs
Q: Why is my piperidine hydrochloride "oiling out" instead of forming solid crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure solute is depressed below the boiling point of the solvent, or when the supersaturated solution prefers to separate into a solute-rich liquid phase rather than nucleating into a solid lattice.
-
Causality: High impurity concentrations disrupt the thermodynamic stability of the crystal lattice, making the free energy of the liquid oil phase lower than that of the solid phase.
-
Solution: Re-dissolve the oil by adding a slightly larger volume of hot ethanol[2]. If oiling persists, introduce a seed crystal of pure piperidine hydrochloride to bypass the nucleation energy barrier, or switch to the Ethanol/Diethyl Ether anti-solvent method to force rapid precipitation.
Q: My filtered crystals turn into a sticky paste after a few minutes on the bench. How do I prevent this? A: Piperidine hydrochloride, like many amine hydrochlorides, is highly hygroscopic and can undergo deliquescence (absorbing enough atmospheric moisture to dissolve itself)[6][7].
-
Causality: The protonated amine ( R2NH2+ ) and chloride ( Cl− ) ions readily form strong hydrogen bonds with water vapor in the air.
-
Solution: Minimize atmospheric exposure. Perform vacuum filtration rapidly, ideally under an inverted funnel supplying a gentle stream of dry nitrogen gas. Immediately transfer the damp filter cake into a vacuum desiccator charged with a strong desiccant like P2O5 [6]. Do not use ambient air drying[5].
Q: The crystal yield is extremely low (<40%). What went wrong, and how can I recover the product? A: Low yield is almost always caused by using an excess of the primary heating solvent (ethanol) or cooling the solution too rapidly, which leads to stable supersaturation without nucleation[2].
-
Causality: The solubility of piperidine HCl in ethanol increases exponentially with temperature. Even at 0 °C, excess ethanol will keep a significant mass of the salt in the dissolved state.
-
Solution: Transfer the mother liquor to a rotary evaporator and remove 50-70% of the solvent under reduced pressure. Re-heat to dissolve any premature precipitate, then cool slowly. Alternatively, titrate the mother liquor with diethyl ether (anti-solvent) until precipitation is forced.
Q: The final crystals have a yellowish tint. Are they pure? A: No. Pure piperidine hydrochloride should form colorless/white crystals[4]. A yellow tint indicates the presence of trace oxidation products or unreacted piperidine free base.
-
Causality: Secondary amines are susceptible to slow oxidation, forming colored byproducts that can become trapped within the crystal lattice during rapid cooling.
-
Solution: Re-dissolve the crystals in hot ethanol, add 1-2% (w/w) activated charcoal, and perform a hot filtration[4][8]. The high surface area of the charcoal will adsorb the larger, conjugated oxidation products.
References
-
Title: Piperidine | C5H11N | CID 8082 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
- Title: Piperidine derivatives, their preparation, and their use as medicaments Source: European Patent Office / Google Patents URL
-
Title: 1,2-Aminonaphthol Hydrochloride Source: Organic Syntheses URL: [Link]
-
Title: tert-BUTYLAMINE Source: Organic Syntheses URL: [Link]
-
Title: Sequence of Structural and Magnetic Phase Transitions in (NO)Mn6(NO3)13 Source: Inorganic Chemistry - ACS Publications URL: [Link]
-
Title: Development of a Manufacturing Process for Sibenadet Hydrochloride Source: Organic Process Research & Development - ACS Publications URL: [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H and 13C NMR Analysis of 1-Benzyl-4-chloropiperidine Hydrochloride: A Comparative Analytical Guide
Introduction
1-Benzyl-4-chloropiperidine hydrochloride is a critical electrophilic building block in medicinal chemistry, widely utilized to introduce the 4-piperidyl moiety into complex pharmaceutical scaffolds. For researchers and drug development professionals, verifying the structural integrity and exact chemical state of this compound—distinguishing the final hydrochloride salt from its free base form or its synthetic precursor (1-benzyl-4-hydroxypiperidine)—is a routine yet critical analytical hurdle.
This guide provides an objective comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic profiles of these three distinct chemical states. By understanding the causality behind the chemical shifts, scientists can establish a self-validating system for structural verification and quality control.
Part 1: Self-Validating Experimental Protocols
To ensure reproducibility and analytical trustworthiness, the following standardized protocol must be employed for NMR data acquisition. This methodology is designed to eliminate common artifacts such as viscosity-induced line broadening and ion-pair exchange phenomena.
Step-by-Step NMR Sample Preparation & Acquisition
-
Solvent Selection: For 1-benzyl-4-chloropiperidine free base and the 4-hydroxy precursor, use Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). However, for the hydrochloride salt , CDCl₃ often yields broad, poorly resolved peaks due to restricted conformational exchange and poor solubility. Instead, use Deuterated Dimethyl Sulfoxide (DMSO-d₆) ().
-
Sample Concentration: Dissolve exactly 10–15 mg of the analyte in 0.6 mL of the chosen deuterated solvent. This concentration ensures an optimal signal-to-noise ratio for ¹³C acquisition without causing viscosity-induced line broadening in ¹H spectra.
-
Homogenization: Sonicate the NMR tube for 30 seconds to ensure complete dissolution. Undissolved particulate matter will distort the magnetic field homogeneity, leading to poor shimming and asymmetric peak shapes.
-
Acquisition Parameters: Acquire ¹H NMR spectra at 400 MHz (minimum 16 scans, relaxation delay D1 = 1.5s). Acquire ¹³C NMR spectra at 100 MHz (minimum 512 scans, D1 = 2.0s, with broadband proton decoupling). Reference all spectra to the internal TMS signal at 0.00 ppm.
Part 2: Workflow Visualization
The following logical workflow dictates the decision-making process for the structural validation of the synthesized hydrochloride salt.
NMR Analytical Workflow for Structural Verification of 1-Benzyl-4-chloropiperidine HCl.
Part 3: Comparative ¹H NMR Analysis
The most definitive way to track the conversion of 1-benzyl-4-hydroxypiperidine to 1-benzyl-4-chloropiperidine, and subsequently to its HCl salt, is by monitoring the C4 methine proton and the benzylic protons.
Table 1: ¹H NMR Chemical Shift Comparison
| Proton Assignment | 1-Benzyl-4-hydroxypiperidine (Precursor) | 1-Benzyl-4-chloropiperidine (Free Base) | 1-Benzyl-4-chloropiperidine HCl (Target) |
| C4-H (Piperidine) | ~3.60 ppm (m) | ~4.03 ppm (bs) | ~4.45 ppm (m) |
| Benzyl CH₂ | ~3.50 ppm (s) | ~3.49 ppm (s) | ~4.25 ppm (d, AB system) |
| N-H (Amine) | N/A | N/A | ~10.5 ppm (br s) |
Expertise & Experience: The Causality of ¹H Shifts
-
The C4-H Shift Anomaly: Replacing the hydroxyl group (-OH) with a chlorine atom (-Cl) causes a counter-intuitive downfield shift of the C4 proton (from ~3.60 ppm to ~4.03 ppm) (). Although oxygen is more electronegative than chlorine, the larger van der Waals radius and magnetic anisotropy of the chlorine atom create a stronger localized deshielding effect on the geminal proton.
-
Diastereotopic Benzyl Protons: In the free base, the benzyl CH₂ protons appear as a sharp singlet (~3.49 ppm) because the tertiary nitrogen undergoes rapid inversion, averaging their magnetic environment. However, upon forming the hydrochloride salt , the nitrogen is protonated. This locks the lone pair, effectively turning the nitrogen into a stable stereocenter on the NMR timescale. Consequently, the benzyl protons become diastereotopic and split into an AB quartet (or two distinct doublets) around 4.25 ppm. This splitting pattern is the ultimate self-validating marker of successful salt formation.
-
Solvation of the Ion Pair: In DMSO-d₆, the highly polar hydrogen-bond acceptor properties of the solvent disrupt tight ion pairs, fully solvating the protonated amine. This allows for the direct observation of the N-H proton as a broad singlet around 10.5 ppm.
Part 4: Comparative ¹³C NMR Analysis
While ¹H NMR is excellent for assessing purity and salt formation, ¹³C NMR provides the definitive skeletal framework required to confirm the carbon backbone of the piperidine ring.
Table 2: ¹³C NMR Chemical Shift Comparison
| Carbon Assignment | 1-Benzyl-4-hydroxypiperidine | 1-Benzyl-4-chloropiperidine (Free Base) | 1-Benzyl-4-chloropiperidine HCl |
| C4 (Piperidine) | ~68.3 ppm | ~56.5 ppm | ~53.8 ppm |
| Benzyl CH₂ | ~63.1 ppm | ~62.8 ppm | ~59.5 ppm |
| C2, C6 (Piperidine) | ~51.0 ppm | ~53.2 ppm | ~49.2 ppm |
| C3, C5 (Piperidine) | ~34.5 ppm | ~36.8 ppm | ~31.5 ppm |
Expertise & Experience: The Causality of ¹³C Shifts
-
The C4 Carbon Upfield Shift: When transitioning from the 4-hydroxy precursor to the 4-chloro product, the C4 carbon shifts upfield (from ~68.3 ppm to ~56.5 ppm) (). This is a classic demonstration of the heavy-atom effect; the larger, more polarizable electron cloud of the chlorine atom shields the attached carbon nucleus more effectively than the smaller, highly electronegative oxygen atom.
-
The Beta-Upfield Shift of Protonation: A common pitfall for novice analysts is expecting all NMR signals to shift downfield upon salt formation. In reality, while the ¹H signals shift downfield due to the positive charge on the nitrogen, the adjacent ¹³C signals (C2, C6, and Benzyl CH₂) actually shift upfield (e.g., C2/C6 moves from 53.2 ppm to 49.2 ppm). This phenomenon is caused by the polarization of the C-H bonds toward the carbon atom to stabilize the adjacent positive charge, thereby increasing the localized electron density on the carbon nucleus.
Conclusion
The structural verification of 1-benzyl-4-chloropiperidine hydrochloride relies heavily on understanding the nuanced differences between its free base and precursor forms. By carefully selecting the appropriate solvent (DMSO-d₆) and tracking specific causal markers—such as the diastereotopic splitting of the benzyl protons and the heavy-atom upfield shift of the C4 carbon—researchers can establish a highly reliable, self-validating analytical workflow for drug development applications.
References
-
PubChem Compound Summary for CID 2755018, 1-Benzyl-4-chloropiperidine. National Center for Biotechnology Information (NCBI). URL:[Link]
-
A 5+1 Protic Acid-Assisted aza-Pummerer Approach for Synthesis of 4-Chloropiperidines. PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
Organic & Biomolecular Chemistry: Synthesis and NMR Characterization of Piperidine Derivatives. Royal Society of Chemistry (RSC) Publishing. URL: [Link]
Confirming the structure of 4-chloropiperidine derivatives by mass spectrometry
An in-depth technical guide to confirming the structure of 4-chloropiperidine derivatives, comparing analytical platforms, and establishing a self-validating mass spectrometry workflow.
The Analytical Challenge: Structural Elucidation of 4-Chloropiperidines
4-Chloropiperidine derivatives are highly versatile electrophilic building blocks in medicinal chemistry, frequently utilized in cross-coupling and nucleophilic substitution reactions[1][2]. However, confirming their structural integrity—specifically verifying the exact position of the chlorine atom and characterizing the piperidine ring substituents—presents unique analytical challenges.
The electronegative nature of the chlorine atom at the 4-position, combined with the basicity of the piperidine nitrogen, creates competing ionization and fragmentation pathways. To achieve unambiguous structural confirmation, researchers must choose the correct mass spectrometry (MS) platform. This guide objectively compares Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS), providing a field-proven, self-validating methodology for analytical scientists.
Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS
The choice between GC-MS and LC-MS dictates the type of structural information obtained, as the fundamental difference lies in the ionization energy and the physical state of the analyte[3][4].
GC-EI-MS (Hard Ionization): Operating at a standard 70 eV, Electron Ionization (EI) is a "hard" ionization technique. When applied to piperidine derivatives, ionization typically occurs at the nitrogen lone pair, triggering rapid α -cleavage (cleavage of the C-C bond adjacent to the nitrogen)[5]. While this provides a highly reproducible spectral fingerprint, the molecular ion ( M+∙ ) is often vanishingly small or completely absent. For example, in the analysis of 1-benzyl-4-chloropiperidine, GC-MS yields a weak molecular ion at m/z 209, with the spectrum dominated entirely by the tropylium ion (m/z 91) resulting from the benzyl group, and a secondary m/z 174 fragment[1].
LC-ESI-HRMS (Soft Ionization): Electrospray Ionization (ESI) is a "soft" technique that generates a robust, intact protonated molecule [M+H]+ [3]. High-Resolution Mass Spectrometry (such as Orbitrap or Q-TOF analyzers) provides exact mass measurements with sub-5 ppm error. This allows for precise elemental composition determination. Furthermore, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) reveals specific structural features—such as the exact position of the halogen—without obliterating the parent ion[5].
Table 1: Comparative Performance Metrics for Piperidine Derivatives
| Feature | GC-EI-MS | LC-ESI-HRMS |
| Ionization Energy | Hard (70 eV) | Soft (Variable, typically low eV) |
| Molecular Ion | Often weak or absent ( M+∙ ) | Strong and intact ( [M+H]+ ) |
| Primary Fragmentation | α -cleavage, ring fission[5] | Neutral loss (e.g., -HCl), substituent cleavage |
| Isotope Preservation | Poor (chlorine often lost in source) | Excellent (preserves 35Cl / 37Cl ratio) |
| Best Suited For | Volatile, low-MW, non-polar analogs[4] | Thermally labile, polar, or high-MW derivatives[3] |
Table 2: Quantitative Fragmentation Data (Example: 1-Benzyl-4-chloropiperidine)
| Metric | Value / Observation |
| Molecular Formula | C12H16ClN |
| Exact Mass (Monoisotopic) | 209.0971 Da |
| GC-MS Base Peak | m/z 91 (Tropylium ion)[1] |
| GC-MS Secondary Peak | m/z 174 (Loss of Cl)[1] |
| LC-MS/MS Key Neutral Loss | 36.0027 Da (Loss of HCl)[5] |
Mechanistic Insights into Fragmentation Causality
To accurately interpret the spectra, one must understand the causality behind the fragmentation pathways. Do not simply look for matching peaks; look for the chemical logic driving the dissociation.
-
The Isotopic Signature Check: Chlorine naturally exists as two stable isotopes, 35Cl (75.8%) and 37Cl (24.2%). In LC-HRMS, the intact [M+H]+ must display this exact ~3:1 isotopic envelope. If the M+2 peak is absent in the MS1 spectrum, it indicates premature in-source fragmentation (the molecule lost the chlorine atom before entering the mass analyzer), rendering the MS1 mass defect invalid for structural confirmation.
-
Neutral Loss of HCl: During ESI-MS/MS, the protonated nitrogen localizes the charge. The highly electronegative chlorine at the 4-position acts as an excellent leaving group. Upon collisional activation, it abstracts a neighboring proton (usually from the 3- or 5-position) to expel neutral hydrogen chloride (HCl, 36.0027 Da)[5]. This leaves a stable, conjugated tetrahydropyridine cation. This specific neutral loss is the definitive hallmark of a halogenated saturated ring.
-
α -Cleavage and Ring Fission: In EI-MS, the radical cation on the nitrogen forces the cleavage of the adjacent C-C bond, leading to ring opening and the formation of a resonance-stabilized iminium ion[5].
Self-Validating LC-HRMS/MS Protocol
To ensure absolute confidence in the structural assignment, the following protocol incorporates internal validation checkpoints. If any checkpoint fails, the structural assignment must be rejected.
Step 1: Sample Preparation
-
Action: Dilute the 4-chloropiperidine derivative to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
-
Causality Checkpoint: Piperidine derivatives are highly basic (pKa ~9-10). The addition of 0.1% formic acid ensures complete protonation of the piperidine nitrogen in solution. This maximizes ESI+ ionization efficiency and prevents peak tailing caused by secondary interactions with the silica on the LC column.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes.
-
Causality Checkpoint: The rapid gradient ensures the analyte elutes as a sharp, concentrated band into the MS source, providing the high signal-to-noise ratio required for accurate isotopic profiling[3].
Step 3: HRMS1 Acquisition (The Isotope Check)
-
Action: Acquire Full Scan MS1 data in ESI positive mode at a resolution of ≥ 70,000 (FWHM).
-
Self-Validation: Locate the [M+H]+ peak. Calculate the exact mass defect (must be < 5 ppm). Immediately verify the presence of the M+2 isotope peak at approximately 33% the intensity of the monoisotopic peak. If the 3:1 ratio is missing, abort MS2 analysis; the chlorine has been lost in-source.
Step 4: Data-Dependent MS2 (ddMS2)
-
Action: Isolate the [M+H]+ precursor ion (isolation window 1.0 m/z) and subject it to Collision-Induced Dissociation (CID) using stepped Normalized Collision Energies (NCE) of 20, 40, and 60 eV.
-
Causality Checkpoint: Stepped collision energy ensures that both fragile bonds (like the C-Cl bond) and stable core structures (like the piperidine ring) are fragmented within a single acquisition cycle, providing a comprehensive structural map.
Step 5: Data Interpretation
-
Action: Analyze the MS2 spectrum for the exact neutral loss of 36.0027 Da (HCl). Secondary fragments should include the loss of any N-substituents (e.g., a benzyl group yielding m/z 91)[1].
Workflow Visualization
Fig 1. LC-HRMS/MS analytical workflow for validating 4-chloropiperidine structural integrity.
References
-
A 5+1 Protic Acid-Assisted aza-Pummerer Approach for Synthesis of 4-Chloropiperidines From Homoallylic Amines. National Institutes of Health (NIH).[Link]
-
LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? Patsnap Synapse.[Link]
-
GC-MS vs LC-MS. ResolveMass Laboratories Inc. [Link]
Sources
- 1. 1-Benzyl-4-chloropiperidine | 67848-71-9 | Benchchem [benchchem.com]
- 2. A 5+1 Protic Acid-Assisted aza-Pummerer Approach for Synthesis of 4-Chloropiperidines From Homoallylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparing the reactivity of 1-benzyl-4-chloropiperidine with other halo-piperidines
Comprehensive Reactivity Profiling: 1-Benzyl-4-chloropiperidine vs. Alternative Halo-Piperidines
The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. Functionalizing the 4-position of this ring is a critical step in building molecular complexity for drug discovery. Among the available building blocks, 1-benzyl-4-chloropiperidine serves as a highly versatile electrophile. This guide provides an objective, data-driven comparison of 1-benzyl-4-chloropiperidine against other halo-piperidines (fluoro, bromo, iodo), detailing their reactivity profiles, kinetic behaviors, and field-proven experimental workflows.
Mechanistic Causality & Structural Dynamics
The reactivity of 4-halopiperidines is governed by the delicate kinetic balance between nucleophilic substitution (SN2) and base-catalyzed elimination (E2).
-
The N-Benzyl Protecting Group: The benzyl moiety is essential for controlled synthesis. It masks the secondary amine, preventing the nitrogen from acting as a competing nucleophile or base under harsh reaction conditions, thereby directing reactivity exclusively to the C-4 position[1]. Post-functionalization, the benzyl group can be cleanly removed via catalytic hydrogenolysis to yield the active secondary amine.
-
Leaving Group Kinetics: Nucleophilic substitution at the secondary C-4 carbon proceeds predominantly via an SN2 mechanism, requiring the nucleophile and leaving group to adopt a trigonal bipyramidal transition state[2]. The leaving group ability strictly follows the halogen trend: I > Br > Cl > F.
-
The Elimination Liability: While heavier halogens offer faster reaction rates, they are highly prone to E2 elimination. Strong or bulky bases can abstract a proton from the adjacent C-3 position, leading to the formation of 1-benzyl-1,2,3,6-tetrahydropyridine side products. 1-Benzyl-4-chloropiperidine strikes the optimal thermodynamic balance: it avoids the spontaneous degradation seen in iodo-derivatives while remaining sufficiently reactive for SN2 and metal-catalyzed couplings when subjected to optimized conditions.
Reaction pathways: SN2 substitution vs E2 elimination in 4-halopiperidines.
Comparative Reactivity Data
When selecting a 4-halopiperidine, researchers must weigh synthetic yield against reagent stability. For instance, in specific cross-coupling methodologies, 4-iodopiperidines demonstrate exceptional reactivity, yielding up to 97% product conversion, whereas unoptimized 4-chloropiperidines may yield as low as 13% under identical conditions[3]. Similarly, 4-bromopiperidines initiate Grignard formation much more readily than their chloro-counterparts[4]. However, both bromo and iodo variants suffer from poor shelf-stability and light sensitivity.
Table 1: Comparative Reactivity Profile of 4-Halopiperidines
| Halogen (C-4) | Leaving Group Ability | Storage Stability | SN2 Reactivity | Grignard Initiation | E2 Elimination Risk |
| Fluoro (-F) | Poor | Excellent | Very Low | Extremely Difficult | Low |
| Chloro (-Cl) | Moderate | High | Moderate | Requires Activation | Moderate |
| Bromo (-Br) | Good | Moderate | High | Readily Initiates | High |
| Iodo (-I) | Excellent | Low (Light Sensitive) | Very High | Excellent | Very High |
Experimental Protocols & Self-Validating Workflows
To overcome the moderate leaving group ability of the chloride atom in 1-benzyl-4-chloropiperidine, specific catalytic and solvent environments must be engineered.
Protocol A: SN2 Etherification (Synthesis of 4-Aryloxypiperidines)
Causality: Utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. DMF effectively solvates the potassium cation from the base (K₂CO₃), leaving the aryloxide nucleophile "naked" and highly reactive. This energetic advantage easily overcomes the activation barrier of the C-Cl bond[5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask, dissolve the target alcohol/phenol (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add anhydrous K₂CO₃ (2.5 equiv) and stir at room temperature for 30 minutes to generate the alkoxide/aryloxide nucleophile.
-
Electrophile Addition: Add 1-benzyl-4-chloropiperidine (1.2 equiv) dropwise to the suspension.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 80-100°C depending on the nucleophile) for 4 to 12 hours[5].
-
Aqueous Quench & Extraction: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF.
-
Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the 1-benzyl-4-chloropiperidine spot confirms total conversion. Validate the crude mass via LC-MS before proceeding to flash chromatography.
Protocol B: Grignard Reagent Formation & Cross-Coupling
Causality: Alkyl chlorides are notoriously sluggish to initiate Grignard formation compared to alkyl bromides[4]. Chemical activation using elemental iodine (I₂) is mandatory. The iodine physically etches the magnesium surface, stripping away the passivating magnesium oxide layer and exposing highly reactive zero-valent metal to the chloride[4].
Step-by-Step Methodology:
-
Activation: Suspend magnesium turnings (1.5 equiv) in freshly distilled, anhydrous THF. Add a single crystal of elemental iodine (I₂).
-
Initiation: Without stirring, add 5% of the total 1-benzyl-4-chloropiperidine volume. Apply gentle heating (60-65°C)[4].
-
Self-Validation System (Critical): Do not proceed until initiation is visually confirmed. Successful initiation is validated by the sudden disappearance of the brown iodine color and localized exothermic bubbling at the magnesium surface[4].
-
Reagent Formation: Once initiated, add the remaining 1-benzyl-4-chloropiperidine dropwise at a rate that maintains a gentle, self-sustaining reflux.
-
Coupling: Cool the formed Grignard reagent to 0°C and introduce the target electrophile (e.g., a ketone or aldehyde) slowly to prevent Wurtz coupling side reactions.
Step-by-step workflow for Grignard formation and cross-coupling.
References
-
Benchchem Technical Support Team. 1-Benzyl-4-chloropiperidine | 67848-71-9 | Benchchem. Benchchem.1
-
Thieme Connect. Trideuteromethylation of Alkyl and Aryl Bromides by Nickel. Thieme. 3
-
Benchchem Technical Support Team. Synthesis of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol. Benchchem. 4
-
Smolecule. Buy tert-Butyl 4-bromopiperidine-1-carboxylate | 180695-79-8. Smolecule. 2
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry - RSC Publishing. RSC. 5
Sources
Comparative Guide: Structure-Activity Relationship (SAR) and Efficacy of 4-Aminopiperidine Antifungals
Fungal infections pose an escalating global health threat, exacerbated by the rising incidence of resistance to frontline azoles and echinocandins. While the ergosterol biosynthesis pathway remains a highly validated target, novel chemotypes are urgently required to bypass existing target-site mutations. Inspired by the morpholine derivative amorolfine and agrochemical piperidines (e.g., fenpropidin), 4-aminopiperidines have emerged as a highly potent, novel class of antifungals .
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-aminopiperidines, benchmarking their performance against established therapeutics, and detailing the experimental workflows required for their synthesis and validation.
Mechanism of Action: Dual-Target Ergosterol Inhibition
Unlike triazoles that primarily target lanosterol 14α-demethylase (CYP51), 4-aminopiperidines exert their fungicidal activity downstream in the post-squalene segment of the ergosterol biosynthesis pathway. Through sterol pattern analysis, these compounds have been shown to dually inhibit sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2) .
This dual-inhibition mechanism is highly advantageous. It not only rapidly depletes ergosterol—compromising fungal cell membrane fluidity and integrity—but also leads to the toxic accumulation of abnormal sterols (e.g., ignosterol). Targeting two distinct enzymes simultaneously significantly raises the genetic barrier to resistance, minimizing the likelihood of target-based mutations.
Ergosterol biosynthesis pathway illustrating dual inhibition by 4-aminopiperidines.
Structure-Activity Relationship (SAR) Optimization
The antifungal efficacy of the 4-aminopiperidine scaffold is highly dependent on specific lipophilic substitutions. Extensive SAR studies utilizing reductive amination libraries have isolated the critical structural determinants required for broad-spectrum activity :
-
The 4-Amino Substituent (N4): The introduction of an N-dodecyl (C12) aliphatic chain is paramount. Causally, this long hydrophobic tail mimics the natural squalene and sterol intermediates, allowing the molecule to anchor deeply within the hydrophobic binding pockets of ERG2 and ERG24. Shorter chains (e.g., octyl) or highly branched substitutions drastically reduce target binding affinity.
-
The Piperidine Nitrogen (N1): Substitution at the N1 position with moderately bulky, aromatic groups (such as benzyl or phenethyl) fine-tunes the molecule's overall lipophilicity (LogP). This optimization is critical for penetrating the complex fungal cell wall and accessing the intracellular endoplasmic reticulum where ergosterol synthesis occurs.
Key structure-activity relationship (SAR) determinants for 4-aminopiperidine antifungals.
Performance Comparison: In Vitro Efficacy and Cytotoxicity
To objectively evaluate their therapeutic potential, lead compounds 2b (1-benzyl-N-dodecylpiperidin-4-amine) and 3b (N-dodecyl-1-phenethylpiperidin-4-amine) were benchmarked against Amorolfine (a structurally related morpholine) and Voriconazole (a gold-standard triazole) across clinically relevant isolates .
Table 1: Minimum Inhibitory Concentration (MIC) against Fungal Pathogens
| Compound | Chemical Name | Candida spp. MIC (µg/mL) | Aspergillus spp. MIC (µg/mL) | Mucormycetes MIC (µg/mL) |
| 2b | 1-benzyl-N-dodecylpiperidin-4-amine | 1 – 4 | 1 – 8 | >16 |
| 3b | N-dodecyl-1-phenethylpiperidin-4-amine | 1 – 4 | 1 – 8 | 4 – >16 |
| Amorolfine | (Reference Morpholine) | 4 – 16 | 4 – 16 | >16 |
| Voriconazole | (Reference Triazole) | 0.03 – 4 | 0.25 – 2 | 1 – >16 |
Table 2: Cytotoxicity against Human Cell Lines (IC₅₀)
| Compound | HL-60 (Leukemia) IC₅₀ | HUVEC (Endothelial) IC₅₀ | MCF10A (Epithelial) IC₅₀ |
| 2b | 10.1 µM | 14.6 µM | 14.3 µM |
| 3b | 9.0 µM | 10.1 µM | 11.5 µM |
Comparative Analysis: Compounds 2b and 3b demonstrate superior in vitro activity against Candida and Aspergillus species compared to the structurally related Amorolfine. While Voriconazole retains a lower absolute MIC against susceptible strains, the 4-aminopiperidines maintain efficacy against azole-resistant isolates due to their distinct mechanism of action. The cytotoxicity data (IC₅₀ ~9–15 µM) indicates a moderate therapeutic window. Future structural iterations must focus on improving the selectivity index by reducing mammalian cell toxicity while preserving the critical N-dodecyl pharmacophore.
Experimental Methodologies
To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological evaluation of 4-aminopiperidines. Each protocol is designed as a self-validating system to ensure data integrity.
Protocol A: Synthesis via Reductive Amination
This protocol utilizes reductive amination to attach the critical N-dodecyl chain to the 4-aminopiperidine core.
-
Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild and highly selective. Unlike sodium borohydride, it does not prematurely reduce the starting ketone to an alcohol, ensuring the transient imine intermediate is exclusively reduced to the desired secondary/tertiary amine.
-
Reactant Preparation: In a flame-dried round-bottom flask, dissolve the N-substituted 4-piperidone (1.0 eq.) and dodecylamine (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1 hour under an inert argon atmosphere to allow complete imine formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq.) portion-wise to the solution. Stir continuously at room temperature for 12–24 hours. The reaction progress must be monitored via TLC (Thin-Layer Chromatography) to validate the consumption of the starting ketone.
-
Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (neutralizes the acetic acid byproduct). Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure 4-aminopiperidine derivative. Confirm purity via ¹H NMR and ¹³C NMR.
Protocol B: Antifungal Susceptibility Testing (Microbroth Dilution)
This protocol follows Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the MIC.
-
Self-Validating System: The assay mandates the inclusion of a positive growth control (validates media viability), a negative sterility control (validates aseptic technique), and standardized quality control (QC) strains like Candida krusei ATCC 6258 (validates the dynamic range of the reference drugs).
-
Compound Preparation: Dissolve the synthesized 4-aminopiperidines in DMSO to create a 100x stock solution. Perform two-fold serial dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS) across a 96-well microtiter plate. Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced fungal toxicity.
-
Inoculum Preparation: Prepare a fungal suspension in sterile saline from 24-hour cultures. Adjust the optical density (OD) to standard McFarland turbidity, then dilute in RPMI 1640 to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL.
-
Inoculation & Incubation: Add the standardized inoculum to all test wells, the positive control well, and the QC strain wells. Leave the negative control well uninoculated. Incubate plates at 35°C for 24–48 hours.
-
Data Acquisition: Determine the MIC visually or via spectrophotometry (OD₅₃₀). The MIC is defined as the lowest concentration of the compound that results in a ≥80% reduction in growth (MIC₈₀ for yeasts) compared to the positive control.
References
-
Krauß, J., Müller, C., Klimt, M., Valero, L. J., Martínez, J. F., Müller, M., Bartel, K., Binder, U., & Bracher, F. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208.[Link][1]
-
Krauß, J., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. PubMed Central (PMC).[Link][2]
Sources
A Comparative Guide to the Validation of Analytical Methods for 1-Benzyl-4-chloropiperidine Hydrochloride
For the modern researcher, scientist, and drug development professional, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible scientific data. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 1-Benzyl-4-chloropiperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a thorough understanding of each method's strengths and limitations.
1-Benzyl-4-chloropiperidine hydrochloride, with its tertiary amine and chlorinated piperidine ring, presents unique analytical challenges that necessitate a careful selection and validation of analytical techniques. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration for the assay of the bulk drug, with additional considerations for Gas Chromatography-Mass Spectrometry (GC-MS) in impurity profiling.
The Cornerstone of Analytical Excellence: A Modern Approach to Method Validation
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2][3] The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines, which form the foundation of the validation protocols discussed herein.[4][5]
The core validation parameters that will be explored for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision) and intermediate precision.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Overview of Analytical Techniques
The choice of an analytical method is a critical decision driven by the analyte's physicochemical properties, the intended purpose of the analysis, and the available instrumentation. For 1-Benzyl-4-chloropiperidine hydrochloride, both chromatographic and titrimetric methods offer viable pathways for quantification, each with distinct advantages and disadvantages.
| Feature | High-Performance Liquid Chromatography (HPLC) | Potentiometric Titration | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Measurement of the potential difference between two electrodes to determine the equivalence point of a titration reaction. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass-based detection. |
| Primary Use | Assay and impurity profiling. | Assay of bulk drug substance. | Identification and quantification of volatile impurities. |
| Specificity | High; can separate the analyte from structurally similar impurities. | Moderate; may be susceptible to interference from other basic or acidic impurities. | Very high; provides structural information for impurity identification. |
| Sensitivity | High; suitable for trace-level analysis of impurities. | Lower; best suited for the assay of the major component. | Very high; excellent for trace volatile impurities. |
| Sample Throughput | Moderate; typical run times are 5-15 minutes per sample. | High; can be automated for rapid analysis. | Moderate to low; longer run times and more complex sample preparation may be required. |
| Cost & Complexity | High initial instrument cost and moderate operational complexity. | Low instrument cost and relatively simple operation. | High initial instrument cost and high operational complexity. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
HPLC is a powerful and versatile technique for the analysis of pharmaceutical compounds. For 1-Benzyl-4-chloropiperidine hydrochloride, a reversed-phase HPLC method with UV detection is the most common approach.
Causality of Experimental Choices:
-
Reversed-Phase (C18 column): The non-polar nature of the benzyl and piperidine moieties makes them well-suited for retention on a non-polar C18 stationary phase.
-
Mobile Phase (Acetonitrile/Water with Buffer): A mixture of acetonitrile and water provides the necessary polarity to elute the analyte. The addition of a buffer (e.g., phosphate or acetate) is crucial to control the pH and ensure consistent ionization of the tertiary amine, leading to sharp and symmetrical peaks.
-
UV Detection: The presence of the benzene ring in the molecule allows for sensitive detection using a UV detector, typically in the range of 210-230 nm.
Experimental Protocol: HPLC Assay
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Accurately weigh about 25 mg of 1-Benzyl-4-chloropiperidine hydrochloride reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh about 25 mg of the 1-Benzyl-4-chloropiperidine hydrochloride sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculate the percentage of 1-Benzyl-4-chloropiperidine hydrochloride in the sample.
-
dot
Caption: HPLC analysis workflow for 1-Benzyl-4-chloropiperidine hydrochloride.
Potentiometric Titration for Assay of Bulk Drug
Potentiometric titration is a classic, robust, and cost-effective method for the assay of acidic or basic compounds. Given that 1-Benzyl-4-chloropiperidine is a hydrochloride salt of a tertiary amine, a non-aqueous acid-base titration is the method of choice.
Causality of Experimental Choices:
-
Non-Aqueous Solvent (Glacial Acetic Acid): Water can interfere with the titration of weak bases. Glacial acetic acid is a weakly acidic solvent that enhances the basicity of the tertiary amine, leading to a sharper and more defined endpoint.
-
Titrant (Perchloric Acid in Acetic Acid): Perchloric acid is a strong acid in a non-aqueous medium, making it an ideal titrant for the weak base.
-
Potentiometric Endpoint Detection: This method provides a more objective and precise determination of the equivalence point compared to colorimetric indicators, especially in non-aqueous media.
Experimental Protocol: Potentiometric Titration
-
Apparatus:
-
Automatic potentiometric titrator with a glass and reference electrode system suitable for non-aqueous titrations.
-
-
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid, standardized.
-
Glacial acetic acid.
-
-
Procedure:
-
Accurately weigh about 200 mg of 1-Benzyl-4-chloropiperidine hydrochloride into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with standardized 0.1 N perchloric acid, recording the potential difference as a function of the titrant volume.
-
Determine the equivalence point from the titration curve.
-
Perform a blank titration with 50 mL of glacial acetic acid and make any necessary corrections.
-
-
Calculation:
-
Each mL of 0.1 N perchloric acid is equivalent to 24.62 mg of C12H17Cl2N.
-
dot
Caption: Potentiometric titration workflow.
Comparative Validation Data
The following table summarizes the expected validation parameters for the HPLC and potentiometric titration methods for the assay of 1-Benzyl-4-chloropiperidine hydrochloride. This data is synthesized from literature on similar compounds to provide a realistic comparison.[6][7][8][9][10]
| Validation Parameter | HPLC | Potentiometric Titration |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 80 - 120% of test concentration | 80 - 120% of test concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 0.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.0% |
| Specificity | High (demonstrated by peak purity and resolution from known impurities) | Moderate (demonstrated by titration of spiked samples) |
Forced Degradation Studies: Unveiling the Stability Profile
Forced degradation studies are essential to develop a stability-indicating method and to understand the degradation pathways of the drug substance.[11][12][13][14] For 1-Benzyl-4-chloropiperidine hydrochloride, the following stress conditions are recommended:
dot
Caption: Forced degradation study workflow.
Potential Degradation Pathways:
Based on the structure of 1-Benzyl-4-chloropiperidine hydrochloride, potential degradation pathways include:
-
Hydrolysis: The chloro group at the 4-position of the piperidine ring may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 1-Benzyl-4-hydroxypiperidine.
-
Oxidation: The tertiary amine is a potential site for oxidation, which could lead to the formation of an N-oxide derivative.
-
De-benzylation: Cleavage of the benzyl group from the piperidine nitrogen is another possible degradation pathway, particularly under harsh conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
While HPLC is the primary tool for non-volatile impurities, GC-MS is invaluable for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process.[15][16][17] For 1-Benzyl-4-chloropiperidine hydrochloride, potential volatile impurities could include residual solvents or starting materials.
A headspace GC-MS method would be suitable for the analysis of residual solvents. For other potential volatile impurities, a direct injection method following dissolution in an appropriate solvent can be employed. The mass spectrometer provides definitive identification of the impurities, which is a significant advantage over other techniques.
Conclusion: Selecting the Right Tool for the Job
The validation of analytical methods for 1-Benzyl-4-chloropiperidine hydrochloride requires a multifaceted approach.
-
For routine assay of the bulk drug substance , potentiometric titration offers a rapid, cost-effective, and highly precise method. Its validation is straightforward, and it is well-suited for a quality control environment.
-
High-Performance Liquid Chromatography (HPLC) is the superior choice when a more comprehensive analysis is required, including the quantification of non-volatile impurities and the development of a stability-indicating assay . Its high specificity and sensitivity make it indispensable for in-depth characterization and for meeting stringent regulatory requirements for impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a crucial complementary technique for the identification and quantification of volatile and semi-volatile impurities , ensuring a complete purity profile of the drug substance.
Ultimately, the choice of method will depend on the specific analytical needs, the stage of drug development, and the regulatory context. A thorough understanding of the principles and a robust validation of the chosen method are paramount to ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
-
Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & Micha, A. (n.d.). Recommendations for titration methods validation. US Pharmacopeia (USP). Retrieved from [Link]
- Rele, R. V. (2018). A Non-Aqueous Potentiometric Titration Method for Validation of Drotaverine Hydrochloride from Pharmaceutical Dosages. International Journal of ChemTech Research, 11(11), 226-231.
- (2021). A Validated Potentiometric Titration Method for Quantitative Determination of Favipiravir from Pharmaceutical Preparation. Asian Journal of Research in Chemistry, 14(3), 224-226.
- Patel, D., Patel, N., & Patel, V. (2017). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Current Pharmaceutical Analysis, 14(3), 265-274.
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
- Klick, S., Muellner, T., & Wess, C. (2005). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 1-24.
- Ahmad, I., et al. (2012). Development and Validation of HPLC Method for Diphenhydramine Hydrochloride. Journal of Applied Pharmaceutical Science, 2(12), 115-118.
- Singh, R., & Rehman, Z. U. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
-
Academy of Applied Pharmaceutical Sciences. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]
- Islam, M. R., et al. (2015). Method Validation for Assay of Loperamide Hydrochloride by HPLC in Loperamide Hydrochloride Tablets. International Journal of Advanced Research in Chemical Science, 2(7), 1-6.
- Singh, S., et al. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 8(4), 213-219.
- Zimecki, M., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(2), 105-110.
-
Global Substance Registration System (GSRS). (n.d.). 1-BENZYL-4-CHLOROPIPERIDINE HYDROCHLORIDE. Retrieved from [Link]
- De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
- Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
- Sharma, A., & Singh, S. (2013). Forced Degradation – A Review. International Journal on Pharmaceutical and Biomedical Research, 2(1), 4-16.
- Singh, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-10.
-
Global Substance Registration System (GSRS). (n.d.). 1-BENZYL-4-CHLOROPIPERIDINE. Retrieved from [Link]
- Al-Adham, I. I., & Al-Muqiren, A. M. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chemistry, 2021, 1-7.
-
SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column. Retrieved from [Link]
- Rajasekhar, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Emslie, N. D. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. EPFL.
- Kumar, A. P., et al. (2014). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 6(7), 2008-2014.
- Patil, S. D., et al. (2020). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. International Journal of Pharmaceutical Sciences and Research, 11(8), 3931-3938.
- Martínez, S. S., & Cerdà, V. (2003). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography.
- Nic Daeid, N., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
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A Senior Application Scientist's Guide to HRMS Analysis for Exact Mass Confirmation of Synthesized Piperidines
Executive Summary
In modern drug discovery, the piperidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous blockbuster pharmaceuticals. For synthetic chemists and drug development professionals, unambiguous confirmation of a synthesized molecule's elemental composition is a non-negotiable quality gate. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose, providing exquisite mass accuracy that allows for the confident assignment of a molecular formula. This guide offers an in-depth comparison of the two leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the exact mass confirmation of novel piperidine derivatives. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, and provide field-proven insights to ensure the generation of trustworthy, publication-quality data.
Introduction: The Imperative for Exact Mass in Piperidine Synthesis
The piperidine ring is a privileged scaffold in pharmaceutical development due to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle.[1] Before a novel synthesized compound can advance in the development pipeline, its identity must be unequivocally confirmed. While techniques like NMR provide crucial structural information, they do not directly confirm the elemental formula. HRMS fills this critical gap by measuring the mass-to-charge ratio (m/z) of an ion with extremely high precision.[2][] A measured mass that is within a few parts-per-million (ppm) of the calculated theoretical mass provides strong evidence for the proposed molecular formula, a standard requirement for patents and peer-reviewed publications.[4]
Foundational Principles of HRMS in Small Molecule Confirmation
To effectively leverage HRMS, a clear understanding of its core principles is essential. The goal is not merely to measure a mass, but to do so with sufficient accuracy and resolution to eliminate ambiguity.
-
Mass Accuracy: This is the closeness of the measured mass to the calculated exact mass, typically expressed in parts-per-million (ppm). For small molecules (<1000 Da), a mass accuracy of <5 ppm is generally considered sufficient for molecular formula confirmation.[4][5]
-
Resolving Power: This is the ability of a mass spectrometer to distinguish between two ions of very similar m/z.[6][7] High resolving power is crucial for separating the analyte of interest from background interferences or isobaric species, which could otherwise lead to inaccurate mass measurements.[6][8]
-
Isotopic Pattern: Most elements have naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N). HRMS instruments can resolve the isotopic peaks of a molecule, and the resulting pattern provides an additional layer of confirmation. The measured isotopic distribution should closely match the theoretically calculated pattern for the proposed formula.
Ionization Techniques for Piperidine Derivatives
Due to the basicity of the piperidine nitrogen, electrospray ionization (ESI) in positive ion mode is the most common and effective technique.[9] It is a "soft" ionization method that typically produces the protonated molecule [M+H]⁺ with minimal in-source fragmentation, which is ideal for confirming the molecular weight. Electron Ionization (EI) is a "harder" technique often used with Gas Chromatography (GC-MS) that causes extensive fragmentation, providing structural information but often making the molecular ion difficult to observe.[10]
Comparative Analysis of Leading HRMS Platforms: Q-TOF vs. Orbitrap
The two dominant technologies for HRMS analysis of small molecules are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers.[11] While both can provide the requisite mass accuracy, they operate on different principles, leading to distinct advantages and trade-offs.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
A Q-TOF instrument combines a quadrupole mass filter with a time-of-flight mass analyzer. Ions are accelerated into a flight tube, and their time-of-flight to the detector is measured; lighter ions travel faster than heavier ones.
-
Strengths:
-
High Speed: TOF analyzers are extremely fast, capable of acquiring thousands of spectra per second. This is advantageous when coupled with fast chromatography techniques like UHPLC.[7]
-
Wide Dynamic Range: Q-TOFs typically offer a wide intra-scan dynamic range, making them suitable for analyzing samples with components at vastly different concentrations.[5]
-
Robustness: They are generally considered robust and relatively easy to maintain.
-
-
Limitations:
-
Moderate Resolution: While considered high-resolution, Q-TOF instruments typically offer resolving power in the range of 40,000 to 60,000 (FWHM).[5][7] This is sufficient for most routine small molecule confirmation but may be limiting for highly complex samples with significant isobaric interferences.
-
Orbitrap Mass Spectrometry
The Orbitrap is an ion trap where ions are injected tangentially and oscillate around a central spindle-like electrode. The frequency of their axial oscillation is measured and converted to an m/z value via a Fourier Transform (FT).[12]
-
Strengths:
-
Ultra-High Resolution: Orbitrap instruments are renowned for their exceptional resolving power, which can exceed 240,000 (FWHM) for small molecule analysis.[7][13] This allows for the separation of even very close isobaric interferences, increasing confidence in mass assignments.
-
Excellent Mass Accuracy: Sub-ppm mass accuracy is routinely achievable with proper calibration.[5][12]
-
-
Limitations:
-
Slower Scan Speed: As Fourier Transform-based instruments, achieving the highest resolution requires longer transient acquisition times, resulting in slower scan speeds compared to Q-TOFs.[5][14] This can be a consideration for fast chromatography.
-
Limited Intrascan Dynamic Range: The space within the trap is finite, which can lead to space-charge effects when a large number of ions are present, limiting the dynamic range within a single scan.[15]
-
Head-to-Head Performance Comparison
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Causality and Practical Implications |
| Resolving Power (FWHM) | Typically 40,000 - 60,000[5] | Up to >240,000[13] | Orbitrap's higher resolution provides greater confidence in separating the target analyte from matrix interferences, which is critical for complex reaction mixtures or biological samples. |
| Mass Accuracy | < 5 ppm (typically 1-3 ppm)[5] | < 3 ppm (routinely < 1 ppm)[5][12] | While both are excellent, the sub-ppm accuracy of the Orbitrap significantly reduces the number of possible elemental formulas for an unknown, aiding in structural elucidation.[8] |
| Scan Speed | Very High (>20 spectra/s)[5] | Moderate to Low (Slower at higher resolution)[5] | Q-TOF is better suited for ultra-fast UHPLC separations where narrow peaks require many data points for accurate quantification and characterization. |
| Intra-Scan Dynamic Range | 4-5 orders of magnitude[5] | 3-4 orders of magnitude[15] | Q-TOF can be more effective for simultaneously detecting a high-concentration target compound and its very low-level impurities in a single analysis. |
| Cost & Maintenance | Generally lower purchase price and maintenance. | Higher initial investment and maintenance costs, particularly related to the complex electronics and vacuum system. | The choice often depends on budget and the primary applications. For a dedicated synthetic chemistry confirmation lab, a Q-TOF may offer the best balance of performance and cost. |
Experimental Workflow: From Synthesized Product to Confirmed Formula
A robust and reproducible workflow is the foundation of trustworthy data. Each step must be executed with care to minimize potential sources of error.
Caption: General experimental workflow for exact mass confirmation.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the purified compound in a high-purity, volatile solvent such as HPLC-grade methanol or acetonitrile to a final concentration of approximately 0.01 mg/mL (10 µg/mL).[16] Using high-purity solvents is critical to avoid background ions from contaminants.
-
The solution must be free of any particulates.[16] Filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC and MS systems.
-
-
Instrument Calibration:
-
Ensure the mass spectrometer is properly calibrated. Most modern instruments use an external calibration routine followed by the use of an internal calibrant (a lock mass) during the analysis to correct for any mass drift, which is essential for achieving high mass accuracy.[8]
-
-
LC-HRMS Method:
-
Chromatography: While direct infusion is possible, coupling the MS to an LC system is highly recommended.[2] A short chromatographic gradient helps separate the analyte from salts and non-volatile impurities that can cause ion suppression.
-
Column: A standard C18 column is often suitable.
-
Mobile Phase: Use volatile buffers like formic acid or ammonium formate. Avoid non-volatile salts like phosphates.
-
Flow Rate: Typically 0.2 - 0.4 mL/min.[9]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Ion ESI.
-
Acquisition Mode: Full Scan MS over a relevant m/z range (e.g., m/z 100-1000).
-
Resolution Setting (Orbitrap): For routine confirmation, a resolving power of 60,000-120,000 is a good balance of speed and performance.
-
Collision Energy (for MS/MS): If fragmentation data is desired for structural confirmation, perform a separate product ion scan (MS/MS) of the precursor ion [M+H]⁺.[9][10]
-
-
Data Interpretation: The Path to Unambiguous Confirmation
Obtaining the data is only half the battle; correct interpretation is paramount. The process involves a logical, self-validating sequence of checks.
Caption: Logical workflow for data validation and formula confirmation.
Step-by-Step Data Validation
-
Identify the Molecular Ion: In the full scan mass spectrum corresponding to the analyte's chromatographic peak, identify the [M+H]⁺ ion.
-
Calculate Mass Error: Use the instrument software to calculate the mass error in ppm:
-
Mass Error (ppm) = [(Observed Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
-
-
Verify Isotopic Distribution: Visually and quantitatively compare the observed isotopic pattern with the theoretical pattern generated by the software for your proposed formula. The relative abundances of the A+1, A+2, etc., peaks should match.
-
Analyze Fragmentation (MS/MS): If MS/MS data was acquired, analyze the fragmentation pattern. For piperidines, common fragmentation pathways include α-cleavage adjacent to the nitrogen and ring-opening mechanisms.[9] These fragments provide powerful evidence to support the proposed structure.[10][17]
Conclusion and Future Outlook
For researchers in synthetic and medicinal chemistry, HRMS is an indispensable tool for the exact mass confirmation of novel piperidines. Both Q-TOF and Orbitrap platforms are capable of delivering publication-quality data, with the choice between them depending on specific needs regarding resolution, speed, and budget. The Orbitrap offers unparalleled resolving power for complex analyses, while the Q-TOF provides a robust, high-speed solution ideal for high-throughput synthetic confirmation. By following a meticulous experimental workflow, from sample preparation to a logical data interpretation strategy, scientists can achieve unambiguous confirmation of their synthesized compounds, ensuring data integrity and accelerating the drug discovery process.
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Rochu, D., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. Retrieved from [Link]
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AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from [Link]
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Cuca, L. E., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]
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Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]
-
Robinson, C. V., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Retrieved from [Link]
- University of Wollongong. (n.d.). Sample preparation for UOW Low and High Resolution Mass Spectral Service.
-
UC Irvine Mass Spectrometry Facility. (n.d.). Accurate Mass. Retrieved from [Link]
-
Preprints.org. (2024). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Retrieved from [Link]
- da Silva, G. F., et al. (2020). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
- Royal Society of Chemistry. (n.d.).
- Cerno Bioscience. (n.d.). Accurate Mass Confirmation/Identification for Organic Synthesis with Single Quadrupole Mass Spectrometer.
-
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]
-
Johns Hopkins University. (n.d.). Sample Preparation and Submission Guidelines. Retrieved from [Link]
-
Gillespie, P., et al. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel. The Journal of Organic Chemistry. Retrieved from [Link]
-
Spectroscopy Online. (2020). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Retrieved from [Link]
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-
Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Retrieved from [Link]
-
Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Q-TOF vs Q-orbitrap MS data. Retrieved from [Link]
-
Chromatography Forum. (2009). Shimadzu IT-TOF versus Thermo Orbitrap. Retrieved from [Link]
-
University of Reading. (2024). Confirmation and unknowns analysis. Retrieved from [Link]
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White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
